18-Hydroxycorticosterone-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H30O5 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13R,14S,17S)-9,11,12,12-tetradeuterio-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,14-17,19,22-23,25H,2-7,9-11H2,1H3/t14-,15-,16+,17-,19+,20-,21+/m0/s1/i9D2,17D,19D |
InChI Key |
HFSXHZZDNDGLQN-NREATFFYSA-N |
Isomeric SMILES |
[2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@H]([C@]4(C([C@]2([2H])O)([2H])[2H])CO)C(=O)CO |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
The Crucial Role of 18-Hydroxycorticosterone in the Aldosterone Synthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldosterone (B195564), the principal mineralocorticoid in humans, is a critical regulator of blood pressure and electrolyte homeostasis. Its synthesis, occurring in the zona glomerulosa of the adrenal cortex, is a multi-step enzymatic process culminating in the conversion of corticosterone (B1669441) to aldosterone. This final, rate-limiting part of the pathway is catalyzed by the enzyme aldosterone synthase (CYP11B2). A pivotal, yet transient, molecule in this process is 18-hydroxycorticosterone (B144385) (18-OHB). Understanding the precise role and kinetics of 18-OHB is fundamental for elucidating the mechanisms of aldosterone-related pathologies, such as primary aldosteronism, and for the rational design of targeted pharmacological inhibitors. This technical guide provides an in-depth examination of the function of 18-hydroxycorticosterone, the enzymology of aldosterone synthase, detailed experimental protocols for its study, and the regulatory pathways governing its production.
The Terminal Steps of Aldosterone Biosynthesis
The synthesis of aldosterone from cholesterol involves a series of enzymatic reactions. The final three steps are all catalyzed by a single mitochondrial enzyme, aldosterone synthase (CYP11B2), a member of the cytochrome P450 superfamily.[1] This enzyme exhibits three distinct activities:
-
11β-hydroxylase activity: Converts 11-deoxycorticosterone (DOC) to corticosterone.
-
18-hydroxylase activity: Converts corticosterone to the intermediate, 18-hydroxycorticosterone (18-OHB).[2]
-
18-oxidase activity: Converts 18-hydroxycorticosterone to the final product, aldosterone.[2]
18-Hydroxycorticosterone is therefore the direct and essential precursor to aldosterone, formed and consumed by the same enzyme.[3][4] The entire three-reaction sequence requires six electrons, typically supplied by the redox partner protein adrenodoxin (B1173346).[5]
Enzymology and Kinetics of Aldosterone Synthase (CYP11B2)
The multi-functional nature of CYP11B2 makes its study complex. The enzyme converts corticosterone to 18-OHB, which is then further oxidized to aldosterone. While this is a sequential process, studies suggest the reaction can proceed in a "processive" manner, where the intermediate 18-OHB may not be released from the active site before being converted to aldosterone.[6] This has significant implications for inhibitor design.
The affinity of CYP11B2 for its substrates can be quantified by the Michaelis constant (Km). A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Substrate | Enzyme | Km (µM) | Source |
| 11-Deoxycorticosterone | Human CYP11B2 | 0.11 | [7] |
| Corticosterone | Human CYP11B2 | 1.1 - 2.5 | [8] |
| 18-Hydroxycorticosterone | Human CYP11B2 | Not specified |
Note: Kinetic parameters can vary based on experimental conditions, such as the use of recombinant enzymes, cell lysates, or purified proteins, and the specific assay setup.
Regulation of Aldosterone Synthesis: The RAAS Pathway
The primary regulator of aldosterone synthesis and CYP11B2 expression is the Renin-Angiotensin-Aldosterone System (RAAS). A decrease in renal blood flow or sodium concentration triggers the release of renin from the kidneys. Renin cleaves angiotensinogen (B3276523) (produced by the liver) into angiotensin I. Angiotensin-Converting Enzyme (ACE), primarily in the lungs, then converts angiotensin I to angiotensin II.[9]
Angiotensin II is the principal stimulator of the zona glomerulosa cells. It binds to the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor, initiating a signaling cascade that leads to the upregulation of CYP11B2 transcription and increased enzymatic activity, thereby boosting the conversion of corticosterone through 18-OHB to aldosterone.[10]
Experimental Protocols
Studying the role of 18-hydroxycorticosterone requires robust methods to measure CYP11B2 activity and quantify the specific steroid products. Below are detailed protocols for an in vitro enzyme activity assay and a quantification method using LC-MS/MS.
Protocol: In Vitro CYP11B2 Activity Assay Using Adrenal Homogenates
This protocol is adapted from methodologies used to characterize CYP11B enzyme kinetics in human adrenal homogenates.[11]
Objective: To measure the conversion of a substrate (e.g., corticosterone) to its products (18-OHB and aldosterone) by CYP11B2 in a preparation of human adrenal tissue.
Materials:
-
Human adrenal tissue (ethically sourced)
-
Homogenization Buffer: (e.g., 50 mM potassium phosphate, pH 7.4, containing 0.1 mM EDTA and 20% glycerol)
-
Substrate stock solution: Corticosterone (e.g., 10 mM in DMSO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Stop Solution: Dichloromethane or other suitable organic solvent
-
LC-MS/MS system for product quantification
Methodology:
-
Preparation of Adrenal Homogenate: a. Mince fresh or frozen human adrenal tissue on ice. b. Homogenize the tissue in ice-cold Homogenization Buffer using a Dounce or Potter-Elvehjem homogenizer. c. Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cell debris. d. Collect the supernatant (which contains the mitochondrial fraction where CYP11B2 is located) and determine the total protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.
-
Enzyme Reaction: a. In a microcentrifuge tube, prepare a reaction mixture containing the adrenal homogenate (e.g., 50-100 µg total protein), Homogenization Buffer, and the NADPH regenerating system. b. Pre-incubate the mixture at 37°C for 5 minutes to equilibrate. c. Initiate the reaction by adding the substrate, corticosterone, to a final concentration within the expected physiological or Km range (e.g., 1-10 µM). d. Incubate at 37°C with gentle shaking for a predetermined time (e.g., 30-60 minutes). The time should be within the linear range of product formation.
-
Reaction Termination and Extraction: a. Stop the reaction by adding 2 volumes of ice-cold Stop Solution (e.g., dichloromethane) containing an internal standard (e.g., a deuterated analog of aldosterone). b. Vortex vigorously for 1 minute to extract the steroids into the organic phase. c. Centrifuge at high speed (e.g., 14,000 x g for 5 minutes) to separate the phases. d. Carefully transfer the organic (lower) layer to a new tube. e. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Analysis: a. Reconstitute the dried extract in a small volume of mobile phase (e.g., 100 µL of 50% methanol/water). b. Analyze the sample using a validated LC-MS/MS method (see Protocol 4.2) to quantify the amounts of 18-hydroxycorticosterone and aldosterone produced. c. Calculate the enzyme activity, typically expressed as pmol of product formed per minute per mg of protein.
Protocol: Quantification of Aldosterone and 18-OHB via LC-MS/MS
This protocol provides a general framework for the simultaneous quantification of aldosterone and its precursor, 18-OHB, from biological matrices like cell culture supernatant or enzyme assay extracts.[12][13]
Objective: To accurately measure the concentrations of aldosterone and 18-OHB using liquid chromatography-tandem mass spectrometry.
Materials & Equipment:
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 or similar analytical column.
-
Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium (B1175870) format.
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid or 2 mM ammonium format.
-
Steroid standards: Aldosterone and 18-hydroxycorticosterone of high purity.
-
Internal Standard (IS): A stable isotope-labeled version of aldosterone (e.g., d4-aldosterone).
-
Sample extracts from Protocol 4.1 or other biological samples.
Methodology:
-
Sample Preparation: a. Prepare a calibration curve by spiking known concentrations of aldosterone and 18-OHB standards into a matrix matching the samples (e.g., buffer or control cell media). b. Process calibration standards, quality controls, and unknown samples identically, including the addition of the internal standard and the extraction step as described in Protocol 4.1.
-
Chromatographic Separation: a. Inject the reconstituted sample onto the LC system. b. Use a gradient elution to separate the steroids. A typical gradient might start at 30-40% Mobile Phase B, ramp up to 95-100% B over several minutes to elute the analytes, hold for a brief period, and then return to initial conditions to re-equilibrate the column. c. The flow rate is typically in the range of 0.3-0.5 mL/min.
-
Mass Spectrometric Detection: a. Operate the mass spectrometer in positive ESI mode. b. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and the internal standard. Example transitions (Q1/Q3) are:
- Aldosterone: m/z 361.2 -> 331.2
- 18-Hydroxycorticosterone: m/z 363.2 -> 345.2
- d4-Aldosterone (IS): m/z 365.2 -> 335.2 c. Optimize MS parameters (e.g., collision energy, declustering potential) for each transition to maximize sensitivity.
-
Data Analysis: a. Integrate the peak areas for each analyte and the internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations. d. Determine the concentrations of aldosterone and 18-OHB in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion and Future Directions
18-Hydroxycorticosterone is an indispensable intermediate in the biosynthesis of aldosterone, serving as the direct substrate for the final oxidative step catalyzed by aldosterone synthase (CYP11B2). The efficiency of its formation from corticosterone and its subsequent conversion to aldosterone are tightly controlled, primarily by the Renin-Angiotensin-Aldosterone System. For drug development professionals, the dual-activity of CYP11B2 on both corticosterone and 18-OHB presents a unique challenge and opportunity for designing highly specific inhibitors. A thorough understanding of the kinetics and regulatory mechanisms detailed in this guide is essential for developing novel therapeutics to treat hypertension, heart failure, and other conditions linked to aldosterone excess. Future research will likely focus on further refining the structural and biophysical properties of CYP11B2 to better understand its processive mechanism and to develop next-generation inhibitors with even greater selectivity and efficacy.
References
- 1. CYP11B2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Kinetics of intermediate release enhances P450 11B2-catalyzed aldosterone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural and functional insights into aldosterone synthase interaction with its redox partner protein adrenodoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human cytochrome P450 11B2 produces aldosterone by a processive mechanism due to the lactol form of the intermediate 18-hydroxycorticosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 18-hydroxylated steroids on corticosteroid production by human aldosterone synthase and 11beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 10. teachmephysiology.com [teachmephysiology.com]
- 11. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fast and reliable quantification of aldosterone, cortisol and cortisone via LC-MS/MS to study 11β-hydroxysteroid dehydrogenase activities in primary cell cultures [epub.ub.uni-muenchen.de]
- 13. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of Deuterated Steroids in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, into steroid molecules represents a significant advancement in pharmaceutical research and development. This guide explores the profound biological significance of deuterated steroids, focusing on their enhanced pharmacokinetic profiles, utility as internal standards in analytical assays, and their role in elucidating metabolic pathways. By leveraging the kinetic isotope effect (KIE), deuteration can strategically slow down drug metabolism, leading to improved therapeutic efficacy and safety. This document provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of deuterated steroids for professionals in the field.
Introduction: The Deuterium Switch in Steroid Chemistry
Steroids are a critical class of bioactive molecules that regulate a vast array of physiological processes. However, their therapeutic potential can be limited by rapid metabolism, leading to short half-lives and the formation of potentially undesirable metabolites. Deuteration, the selective replacement of hydrogen (¹H) with its heavier, non-radioactive isotope deuterium (²H or D), offers a powerful strategy to overcome these limitations.[1]
The fundamental principle underlying the utility of deuterated steroids is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are significantly slower when a C-D bond is present at that position.[1] This "deuterium switch" can profoundly alter the metabolic fate of a steroid, offering several key advantages in research and drug development.[2]
Key Applications of Deuterated Steroids
The unique properties of deuterated steroids lend themselves to two primary applications in scientific research:
-
Therapeutic Agents with Enhanced Pharmacokinetics: By strategically placing deuterium at sites of metabolic attack, the rate of enzymatic degradation, often mediated by cytochrome P450 (CYP) enzymes, can be reduced.[1] This can lead to:
-
Increased half-life (t½): The drug remains in the body for a longer period.[3]
-
Increased area under the curve (AUC): Greater overall drug exposure is achieved.[3]
-
Reduced clearance (CL): The rate of drug removal from the body is decreased.[3]
-
Potential for lower or less frequent dosing: This can improve patient compliance and reduce side effects.[1]
-
Metabolic Switching: In some cases, blocking a primary metabolic pathway can redirect metabolism towards alternative, potentially more favorable routes, which may reduce the formation of toxic metabolites.[4][5]
-
-
Internal Standards for Bioanalytical Assays: Deuterated steroids are invaluable as internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[6][7] Their chemical and physical properties are nearly identical to their non-deuterated counterparts, meaning they co-elute during chromatography and experience similar ionization and matrix effects in the mass spectrometer.[1] However, their increased mass allows them to be distinguished from the analyte of interest, enabling accurate and precise quantification in complex biological matrices like plasma and urine.[7][8]
Data Presentation: Comparative Pharmacokinetic Parameters
Table 1: Representative Pharmacokinetic Parameters of a Non-Deuterated Chalcone Derivative (In Vivo Animal Model) [7]
| Parameter | Value | Description |
| Peak Plasma Concentration (Cmax) | Varies | Maximum concentration in plasma. |
| Time to Peak Concentration (Tmax) | Varies | Time to reach Cmax. |
| Area Under the Curve (0-t) (AUC(0-t)) | 389.18 ± 17.08 h*ng/mL | Total drug exposure over time. |
| Elimination Half-life (t½) | 2.32 ± 0.81 h | Time for plasma concentration to reduce by half. |
| Volume of Distribution (Vd/F) | 433.45 ± 163.81 L/kg | Apparent volume into which the drug distributes. |
| Clearance (CL/F) | 128.53 ± 5.49 L/h/kg | Rate of drug removal from the body. |
Table 2: Anticipated Improvements in Pharmacokinetic Parameters of a Deuterated Chalcone Derivative [7]
| Parameter | Anticipated Change | Rationale |
| Cmax | Increased | Slower metabolism can lead to higher peak concentrations. |
| Tmax | No significant change or slightly increased | Absorption is generally not affected by deuteration. |
| AUC(0-t) | Significantly Increased | Reduced clearance leads to greater overall drug exposure. |
| t½ | Increased | Slower metabolism extends the time the drug remains in the body. |
| Vd/F | No significant change | Deuteration does not typically alter tissue distribution. |
| CL/F | Decreased | The primary benefit of deuteration is reduced metabolic clearance. |
Table 3: Comparative Pharmacokinetic Parameters of Methadone vs. d₉-Methadone in CD-1 Male Mice [3]
| Parameter | Methadone | d₉-Methadone | Fold Change |
| AUC₀₋₈h (ng·h/mL) | 1,134 ± 254 | 6,432 ± 1,289 | 5.7-fold increase |
| Cmax (ng/mL) | 589 ± 98 | 2,598 ± 432 | 4.4-fold increase |
| CL (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 5.2-fold decrease |
| Vss (L/kg) | 20.3 ± 4.2 | 2.5 ± 0.9 | 8.1-fold decrease |
| t½ (h) | 3.1 ± 0.7 | 2.0 ± 0.5 | No significant change |
Experimental Protocols
General Protocol for the Synthesis of a Deuterated Steroid
This protocol provides a general method for the base-catalyzed deuteration of a ketosteroid.[6] Specific conditions may require optimization based on the starting material.
Materials:
-
Ketosteroid
-
Deuterated solvent (e.g., methanol-d₄)
-
Base catalyst (e.g., sodium methoxide)
-
Deuterated acid for quenching (e.g., DCl in D₂O)
-
Water-immiscible organic solvent (e.g., dichloromethane)
-
Deuterated water (D₂O)
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolution: Dissolve the ketosteroid in a minimal amount of deuterated solvent.
-
Reaction Initiation: Add a catalytic amount of the base to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and neutralize the base by slowly adding a deuterated acid until the pH is neutral.
-
Extraction: Extract the product with a water-immiscible organic solvent. Wash the organic layer with deuterated water to remove any residual base and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography on silica gel.
-
Characterization: Confirm the structure and determine the level of deuterium incorporation using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Protocol for In Vivo Pharmacokinetic Study of a Deuterated Steroid
This protocol outlines a general procedure for a comparative pharmacokinetic study in an animal model, such as Sprague-Dawley rats.[7]
Materials:
-
Deuterated steroid
-
Non-deuterated counterpart
-
Vehicle for administration (e.g., saline, PEG400)
-
Sprague-Dawley rats
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the study.
-
Dosing: Divide the animals into two groups. Administer a single dose of the deuterated steroid to one group and the non-deuterated counterpart to the other group via the desired route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the steroid in the plasma samples using a validated LC-MS/MS method with an appropriate internal standard (ideally, a different isotopologue of the analyte).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) for both the deuterated and non-deuterated steroid using appropriate software.
Protocol for Metabolic Stability Assay using Human Liver Microsomes
This protocol describes a common in vitro method to assess the metabolic stability of a deuterated steroid.[1][9]
Materials:
-
Deuterated steroid
-
Human liver microsomes (HLMs)
-
Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN)
-
Deuterated internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions: Prepare working solutions of the deuterated steroid and the NADPH regenerating system in phosphate buffer. Prepare a quenching solution of ice-cold acetonitrile containing the deuterated internal standard.
-
Incubation Setup: In a 96-well plate, add the HLM suspension and the deuterated steroid working solution. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
Time-Point Sampling and Quenching: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture and add it to a separate 96-well plate containing the ice-cold ACN with the deuterated internal standard to stop the reaction and precipitate proteins.
-
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
Data Analysis: Calculate the peak area ratio of the deuterated steroid to the internal standard for each time point. Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k), from which the in vitro half-life and intrinsic clearance can be calculated.
Mandatory Visualizations
Signaling Pathway of a Generic Steroid Hormone
Caption: Generalized signaling pathway of a steroid hormone.
Experimental Workflow for Comparative Pharmacokinetic Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. Graphviz [graphviz.org]
- 3. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mercell.com [mercell.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
The Core Mechanism of 18-Hydroxycorticosterone-d4 as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the mechanism of action of 18-Hydroxycorticosterone-d4 as an internal standard in quantitative mass spectrometry. This document is intended for researchers, scientists, and drug development professionals who utilize or are looking to implement isotope dilution mass spectrometry for accurate and precise quantification of 18-hydroxycorticosterone (B144385) in various biological matrices.
Introduction to Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of analytes. It is considered a definitive method in analytical chemistry due to its ability to minimize errors arising from sample loss during preparation and analysis. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled form of the analyte, known as an internal standard, to the sample. This isotopically enriched standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes such as deuterium (B1214612) (²H).
After the internal standard is added to the sample, it is allowed to equilibrate, ensuring a homogenous mixture of the naturally occurring (native) analyte and the isotopically labeled standard. Following equilibration, the sample is processed and analyzed by a mass spectrometer. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), allowing for the distinct measurement of the native analyte and the isotopically labeled internal standard. By measuring the ratio of the signal intensity of the native analyte to that of the internal standard, the exact amount of the analyte originally present in the sample can be calculated with high precision.
18-Hydroxycorticosterone and its Deuterated Analog
18-Hydroxycorticosterone is a steroid hormone that serves as an intermediate in the biosynthesis of aldosterone.[1] Its accurate quantification in biological fluids is crucial for research in endocrinology and the diagnosis of certain adrenal disorders. This compound is the deuterium-labeled version of 18-hydroxycorticosterone, specifically designed for use as an internal standard in IDMS assays.
The key to the successful application of this compound lies in its physicochemical properties relative to the unlabeled analyte. As a deuterated analog, it exhibits nearly identical chemical and physical behavior, including:
-
Solubility: Similar solubility in various solvents used during sample extraction.
-
Reactivity: Undergoes similar chemical reactions if derivatization is required.
-
Chromatographic Behavior: Co-elutes with the unlabeled 18-hydroxycorticosterone during liquid chromatography (LC), ensuring that both compounds experience the same matrix effects and potential for ion suppression or enhancement in the mass spectrometer's ion source.[2]
-
Ionization Efficiency: Exhibits comparable ionization efficiency in the mass spectrometer's ion source, a critical factor for accurate ratio measurements.
The primary difference is its mass, which is increased by four daltons due to the four deuterium atoms. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.
Mechanism of Action in a Quantitative LC-MS/MS Assay
The use of this compound as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay provides a robust method for quantification. The process can be broken down into several key stages:
3.1. Sample Preparation: A known amount of this compound is added to the biological sample (e.g., plasma, urine) at the beginning of the sample preparation process. This "spiked" sample is then subjected to extraction procedures, such as solid-phase extraction (SPE), to remove interfering substances.[2] Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard.
3.2. Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. The analyte and the internal standard, due to their chemical similarity, travel through the chromatographic column at the same rate and elute at nearly the same time.[2]
3.3. Mass Spectrometric Detection: As the separated compounds elute from the LC column, they enter the mass spectrometer's ion source, where they are ionized. In the mass spectrometer, specific precursor ions for both 18-hydroxycorticosterone and this compound are selected. These precursor ions are then fragmented, and specific product ions are monitored. This highly selective detection method is known as Multiple Reaction Monitoring (MRM).
The mass spectrometer simultaneously measures the signal intensity of the MRM transitions for both the analyte and the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte in the original sample, based on a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Experimental workflow for quantification using an internal standard.
Experimental Protocols
The following is a generalized experimental protocol for the quantification of 18-hydroxycorticosterone in human plasma using this compound as an internal standard, based on methodologies described in the literature.[2]
4.1. Materials and Reagents
-
18-Hydroxycorticosterone standard
-
This compound internal standard
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl acetate
-
n-Hexane
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
4.2. Sample Preparation (Solid-Phase Extraction)
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of plasma, add a known amount of this compound internal standard solution.
-
Vortex the sample.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum.
-
Elute the analyte and internal standard with 1 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4.3. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid).
-
Mobile Phase B: Methanol or acetonitrile (B52724) with a suitable additive.
-
Gradient: A suitable gradient to achieve separation of the analyte from other endogenous compounds.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the specific method.
-
MRM Transitions:
-
18-Hydroxycorticosterone: The specific precursor and product ions would be determined during method development. For example, a potential transition could be based on the loss of water from the protonated molecule.
-
This compound: The precursor ion would be 4 m/z units higher than that of the unlabeled analyte, and the product ion may or may not have a corresponding mass shift depending on the fragmentation pathway. Based on common fragmentation patterns of similar steroids, a likely MRM transition for 18-hydroxycorticosterone would involve the precursor ion [M+H]+ at m/z 363.2 and a product ion resulting from a neutral loss. For this compound, the precursor ion would be at m/z 367.2.
-
A simplified LC-MS/MS workflow.
Data Presentation
The following tables summarize typical quantitative data from validation studies of LC-MS/MS methods for 18-hydroxycorticosterone.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (pg/mL) | r² | LLOQ (pg/mL) | Reference |
| 18-Hydroxycorticosterone | 20 - 3000 | 0.997 | 20 | [2] |
| 18-Hydroxycorticosterone | 25 - 5000 | >0.99 | 25 |
Table 2: Precision and Accuracy
| Analyte | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| 18-Hydroxycorticosterone | - | <15 | <15 | 85-115 | [2] |
| 18-Hydroxycorticosterone | - | 1.29 - 6.78 | 1.77 - 8.64 | 86.3 - 114 |
Visualization of the Core Principle
The fundamental principle of using this compound as an internal standard is based on the direct comparison of the analyte's signal to the signal of a known concentration of its isotopically labeled counterpart.
The logical relationship for quantification using a deuterated internal standard.
Conclusion
This compound serves as an ideal internal standard for the accurate and precise quantification of 18-hydroxycorticosterone by isotope dilution mass spectrometry. Its chemical similarity to the analyte ensures that it behaves identically during sample preparation and chromatographic analysis, thereby compensating for any variations in these steps. The mass difference allows for its distinct detection by the mass spectrometer, enabling the calculation of a precise ratio of the analyte to the internal standard. This methodology provides a robust and reliable approach for researchers and clinicians studying the role of 18-hydroxycorticosterone in health and disease.
References
A Technical Guide to 18-Hydroxycorticosterone-d4: Properties and Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 18-Hydroxycorticosterone-d4, a deuterated analog of the endogenous steroid hormone 18-Hydroxycorticosterone (B144385). This document is intended for use by researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses. This guide details experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and presents its known physicochemical characteristics.
Core Physical and Chemical Properties
This compound serves as an invaluable tool in biomedical and pharmaceutical research, primarily as an internal standard for the accurate quantification of its non-deuterated counterpart in biological matrices.[1] Its properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₆D₄O₅ | [2] |
| Molecular Weight | 366.48 g/mol | [2] |
| CAS Number | 1257742-38-3 | [2] |
| Appearance | White to off-white solid/powder | [3] |
| Storage Temperature | -20°C | [3] |
| Solubility | Soluble in DMSO | [4] |
| Purity | Isotopic Purity: ≥98 atom % D | [5] |
Role in Steroid Biosynthesis
18-Hydroxycorticosterone is a crucial intermediate in the biosynthesis of aldosterone (B195564), the primary mineralocorticoid in humans.[6] The pathway originates from cholesterol and proceeds through several enzymatic steps within the adrenal cortex. The final steps, the conversion of corticosterone (B1669441) to 18-hydroxycorticosterone and then to aldosterone, are catalyzed by the enzyme aldosterone synthase (CYP11B2).[6] Understanding this pathway is essential for studying disorders of adrenal hormone production, such as primary aldosteronism.
Experimental Protocols: Quantification by LC-MS/MS
The use of this compound as an internal standard allows for precise and accurate quantification of endogenous 18-Hydroxycorticosterone by correcting for variations during sample preparation and analysis. Below are detailed methodologies for sample preparation from plasma/serum and urine, followed by a general LC-MS/MS protocol.
Sample Preparation
3.1.1. Plasma/Serum - Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for steroid extraction from plasma.[2][7][8]
-
Sample Aliquoting: To 200 µL of plasma or serum in a clean microcentrifuge tube, add the internal standard solution of this compound in methanol (B129727).
-
Protein Precipitation (Optional but Recommended): Add 400 µL of cold acetonitrile (B52724) to the sample, vortex thoroughly for 30 seconds to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) or a 5:1 (v/v) solution of diethyl ether/ethyl acetate (B1210297) to the supernatant.
-
Mixing: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve complete phase separation.
-
Extraction: Carefully transfer the upper organic layer to a clean tube. To maximize recovery, this extraction step can be repeated, and the organic phases pooled.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
3.1.2. Urine - Solid-Phase Extraction (SPE)
This protocol is based on general procedures for the extraction of steroids from urine.[9][10][11]
-
Enzymatic Hydrolysis (for conjugated steroids): To 1 mL of urine, add a solution of β-glucuronidase/arylsulfatase and incubate at 55°C for 3 hours to deconjugate the steroids.
-
Internal Standard Spiking: Add the this compound internal standard solution to the hydrolyzed urine sample.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by sequentially passing 5 mL of methanol and 5 mL of deionized water.
-
Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove interfering hydrophilic substances.
-
Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
Elution: Elute the analytes with 2-3 mL of methanol or ethyl acetate into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are general conditions for the chromatographic separation and mass spectrometric detection of 18-Hydroxycorticosterone. Optimization is recommended for specific instrumentation.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40°C |
| Gradient | A suitable gradient should be developed to ensure baseline separation from other endogenous steroids. A typical starting condition is 95% A, ramping to 95% B over several minutes. |
Mass Spectrometric Conditions:
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table below |
MRM Transitions for Quantification and Confirmation:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Use |
| 18-Hydroxycorticosterone | 363.2 | 345.2 | Quantifier |
| 18-Hydroxycorticosterone | 363.2 | 317.2 | Qualifier |
| This compound | 367.2 | 349.2 | Internal Standard |
Note: The specific m/z values may vary slightly depending on the instrument and calibration. It is crucial to optimize these transitions on the mass spectrometer being used.
Spectral Data
Detailed NMR and IR spectra for this compound are not widely published. Researchers should acquire these spectra upon receipt of the compound to confirm its identity and purity. The mass spectrum is characterized by the precursor and product ions listed in the MRM transitions table.
Conclusion
This compound is an essential tool for the accurate and precise quantification of its endogenous counterpart in various biological matrices. The experimental protocols outlined in this guide provide a robust starting point for developing and validating sensitive bioanalytical methods. Adherence to good laboratory practices and thorough method validation are paramount for obtaining reliable and reproducible results in research and clinical settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. arborassays.com [arborassays.com]
- 4. Automated Supported Liquid Extraction for the analysis of a panel of 12 endogenous steroids in human plasma by LC-MS/MS[v1] | Preprints.org [preprints.org]
- 5. 18-Hydroxycorticosterone-[d4] | CAS 1257742-38-3 | IsoSciences | Biomol.com [biomol.com]
- 6. 18-Hydroxycorticosterone | C21H30O5 | CID 11222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of anabolic steroids in human urine by automated in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
18-Hydroxycorticosterone: A Technical Guide to its Discovery, History, and Application as a Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Hydroxycorticosterone (B144385) (18-OHB) is a steroid hormone produced in the adrenal cortex, primarily serving as a crucial intermediate in the biosynthesis of aldosterone (B195564). While possessing minimal intrinsic mineralocorticoid activity, its measurement in biological fluids has become an invaluable tool in the differential diagnosis of primary aldosteronism, one of the most common causes of secondary hypertension. This technical guide provides an in-depth exploration of the discovery, historical evolution, and analytical methodologies for 18-hydroxycorticosterone, culminating in its contemporary application as a clinical biomarker. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with a comprehensive understanding of this important steroid.
Discovery and Historical Perspective
The journey to understanding the significance of 18-hydroxycorticosterone is intertwined with the broader history of research into aldosterone and its regulation.
Early Investigations:
The initial identification and characterization of steroids from the adrenal glands laid the groundwork for the eventual discovery of 18-hydroxycorticosterone. Seminal work in the mid-20th century focused on isolating and identifying the various hormones produced by the adrenal cortex.
The Emergence of 18-Hydroxycorticosterone as a Biomarker:
A pivotal moment in the history of 18-hydroxycorticosterone as a biomarker came with the work of Ulick and Vetter in 1965, who developed methods for the simultaneous measurement of the secretory rates of aldosterone and 18-hydroxycorticosterone.[1] This allowed for the direct comparison of their production under various physiological and pathological conditions.
Subsequent research in the 1970s and 1980s further solidified its clinical utility. A landmark study by Biglieri and colleagues in 1979 demonstrated that plasma levels of 18-hydroxycorticosterone were markedly elevated in patients with aldosterone-producing adenomas (APAs) compared to those with bilateral adrenal hyperplasia (BAH), also known as idiopathic hyperaldosteronism (IHA).[2] This finding was critical as it offered a non-invasive means to help differentiate between these two subtypes of primary aldosteronism, which have distinct treatment pathways (surgical for APA and medical for BAH).
Further studies have since refined the diagnostic utility of 18-hydroxycorticosterone, establishing cutoff values and exploring its role in conjunction with other biomarkers.
Biosynthesis of 18-Hydroxycorticosterone
18-Hydroxycorticosterone is synthesized in the zona glomerulosa of the adrenal cortex through a series of enzymatic reactions. The pathway begins with cholesterol and proceeds through several intermediates. The final steps are catalyzed by the enzyme aldosterone synthase (CYP11B2).
Quantitative Data on 18-Hydroxycorticosterone Levels
The concentration of 18-hydroxycorticosterone in plasma or serum is a key parameter in the evaluation of primary aldosteronism. The following tables summarize quantitative data from various studies, highlighting the differences between healthy individuals and patients with different subtypes of primary aldosteronism.
Table 1: Plasma 18-Hydroxycorticosterone Levels in Different Patient Populations
| Study (Year) | Patient Group | Sample Size (n) | Mean ± SD or Median (IQR) (ng/dL) | Key Findings |
| Lapworth et al. (1989)[3] | Primary Hyperaldosteronism | 16 | Significantly higher than controls | Demonstrated elevated levels in primary aldosteronism. |
| Lapworth et al. (1989)[3] | Control Subjects | 20 | - | Established a baseline for comparison. |
| Mulatero et al. (2012)[4][5][6] | Aldosterone-Producing Adenoma (APA) | 20 | Significantly higher than BAH and EH | Confirmed the utility in differentiating APA from BAH. |
| Mulatero et al. (2012)[4][5][6] | Bilateral Adrenal Hyperplasia (BAH) | 61 | - | Levels were lower than in APA patients. |
| Mulatero et al. (2012)[4][5][6] | Essential Hypertension (EH) | 62 | - | Provided a hypertensive control group. |
| Mulatero et al. (2012)[4][5][6] | Normotensives | 30 | - | Provided a healthy control group. |
| Auchus et al. (2007)[7][8] | Adrenal Vein Sampling (APA side) | 23 | 26.03 ± 11.51 (18OHB/F ratio) | Showed elevated production from the adenoma. |
| Auchus et al. (2007)[7][8] | Adrenal Vein Sampling (IHA) | - | 9.22 ± 5.18 (18OHB/F ratio) | Lower production in hyperplastic glands compared to adenomas. |
Table 2: Urinary 18-Hydroxycorticosterone and Related Steroid Excretion
| Study (Year) | Patient Group | Sample Size (n) | Mean ± SD (µ g/24h ) | Key Findings |
| Unnamed Study[9] | Aldosterone-Producing Adenoma (APA) | 5 | 11.3 ± 1.5 (18-OHB) | Urinary 18-OHB was slightly elevated in APA. |
| Unnamed Study[9] | Idiopathic Hyperaldosteronism (IHA) | 5 | 4.6 ± 0.3 (18-OHB) | Lower urinary 18-OHB excretion in IHA compared to APA. |
| Unnamed Study[9] | Essential Hypertension (EHT) | 10 | 3.1 ± 0.6 (18-OHB) | Similar levels to control subjects. |
| Unnamed Study[9] | Normotensive Controls | 11 | 3.6 ± 0.5 (18-OHB) | Established baseline urinary excretion. |
Experimental Protocols
The accurate measurement of 18-hydroxycorticosterone is critical for its clinical application. Over the years, methodologies have evolved from radioimmunoassays (RIA) to more specific and sensitive techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Radioimmunoassay (RIA) for Plasma 18-Hydroxycorticosterone
RIA was one of the earliest methods used for the quantification of 18-hydroxycorticosterone.[3][10]
Principle: This method is a competitive binding assay where unlabeled 18-hydroxycorticosterone in the sample competes with a fixed amount of radiolabeled 18-hydroxycorticosterone for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled 18-hydroxycorticosterone in the sample.
Detailed Methodology:
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 4°C to separate plasma.
-
Store plasma at -20°C until analysis.
-
-
Extraction:
-
Extract plasma with a suitable organic solvent, such as dichloromethane, to isolate the steroid fraction.[3]
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Chromatographic Separation:
-
Radioimmunoassay:
-
Reconstitute the dried eluate in assay buffer.
-
Prepare a standard curve using known concentrations of 18-hydroxycorticosterone.
-
To a set of assay tubes, add the standards, quality controls, and unknown samples.
-
Add a fixed amount of radiolabeled 18-hydroxycorticosterone (e.g., ³H-18-OHB) to each tube.
-
Add the specific anti-18-hydroxycorticosterone antibody to each tube.
-
Incubate the mixture to allow for competitive binding (e.g., overnight at 4°C).
-
-
Separation of Bound and Free Steroid:
-
Add a separation agent, such as dextran-coated charcoal, to adsorb the free radiolabeled steroid.
-
Centrifuge to pellet the charcoal.
-
-
Counting and Data Analysis:
-
Decant the supernatant (containing the antibody-bound radiolabeled steroid) into scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a beta counter.
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards.
-
Determine the concentration of 18-hydroxycorticosterone in the unknown samples by interpolating their percentage of bound radioactivity from the standard curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for steroid hormone analysis due to its high specificity and sensitivity, overcoming many of the limitations of immunoassays.[11][12]
Principle: This technique combines the separation power of liquid chromatography with the highly specific detection capabilities of tandem mass spectrometry. Steroids are separated based on their physicochemical properties and then fragmented in the mass spectrometer, allowing for precise identification and quantification.
Detailed Methodology:
-
Sample Preparation:
-
Collect plasma or serum samples.
-
Protein Precipitation: Precipitate proteins by adding a solvent like methanol (B129727) or acetonitrile.
-
Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): Further purify the sample to remove interfering substances. SPE is commonly used for its efficiency and potential for automation.[11][12]
-
Evaporate the purified extract to dryness.
-
Reconstitute the sample in the mobile phase.
-
-
Liquid Chromatography (LC):
-
Inject the reconstituted sample into the LC system.
-
Column: Use a reversed-phase column (e.g., C18) to separate the steroids.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile) is typically used for elution.
-
The flow rate and gradient are optimized to achieve good separation of 18-hydroxycorticosterone from other steroids.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is commonly used to generate charged molecules.
-
Mass Analysis:
-
MS1 (First Quadrupole): Selects the precursor ion (the charged 18-hydroxycorticosterone molecule).
-
Collision Cell (Second Quadrupole): The precursor ion is fragmented by collision with an inert gas.
-
MS2 (Third Quadrupole): Selects one or more specific product ions.
-
-
Detection: The intensity of the product ions is measured, which is proportional to the concentration of 18-hydroxycorticosterone in the sample.
-
-
Quantification:
-
An internal standard (a stable isotope-labeled version of 18-hydroxycorticosterone) is added to the samples at the beginning of the preparation to correct for any sample loss during the procedure.
-
A calibration curve is generated using known concentrations of 18-hydroxycorticosterone and the internal standard.
-
The concentration of 18-hydroxycorticosterone in the unknown samples is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
-
Application as a Biomarker in Primary Aldosteronism
The primary clinical utility of measuring 18-hydroxycorticosterone is in the differential diagnosis of primary aldosteronism.
Patients with an aldosterone-producing adenoma typically exhibit significantly higher levels of 18-hydroxycorticosterone compared to those with bilateral adrenal hyperplasia.[4][5][6] This is thought to be due to the dysregulated and high-level activity of aldosterone synthase within the adenoma. In contrast, in bilateral adrenal hyperplasia, the stimulation of aldosterone production is more diffuse and generally results in a less pronounced increase in 18-hydroxycorticosterone.
While 18-hydroxycorticosterone is a valuable tool, it is important to note that it is not a standalone diagnostic test. Its results should be interpreted in the context of other clinical and biochemical findings, such as plasma aldosterone concentration, plasma renin activity, and the aldosterone-to-renin ratio. Adrenal vein sampling remains the gold standard for lateralizing the source of aldosterone overproduction.
Conclusion
18-Hydroxycorticosterone has evolved from a mere intermediate in steroid biosynthesis to a clinically significant biomarker. Its discovery and the development of reliable analytical methods have significantly advanced the diagnostic workup of primary aldosteronism. For researchers and professionals in drug development, a thorough understanding of its biochemistry, historical context, and analytical considerations is essential for its appropriate application in both clinical and research settings. As analytical technologies continue to improve, the role of 18-hydroxycorticosterone and other related steroids in understanding and managing adrenal disorders is likely to expand further.
References
- 1. SIMULTANEOUS MEASUREMENT OF SECRETORY RATES OF ALDOSTERONE AND 18-HYDROXYCORTICOSTERONE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms establishing the mineralocorticoid hormone patterns in the 17 alpha-hydroxylase deficiency syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 18-Hydroxycorticosterone as a marker for primary hyperaldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 18-hydroxycorticosterone, 18-hydroxycortisol, and 18-oxocortisol in the diagnosis of primary aldosteronism and its subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] 18-hydroxycorticosterone, 18-hydroxycortisol, and 18-oxocortisol in the diagnosis of primary aldosteronism and its subtypes. | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Measurement of 18-hydroxycorticosterone during adrenal vein sampling for primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of urinary 18-hydroxycortisol in the diagnosis of primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The development and application of a radioimmunoassay for 18-hydroxy-corticosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the simultaneous quantification of 18-hydroxycorticosterone, 18-hydroxycortisol and 18-oxocortisol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Pathway of 18-Hydroxycorticosterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
18-Hydroxycorticosterone (B144385) (18-OHB) is a crucial steroid hormone intermediate in the biosynthesis of aldosterone (B195564), the primary mineralocorticoid in humans. Its production and metabolism are tightly regulated, and dysregulation of this pathway is implicated in various endocrine disorders, most notably primary aldosteronism. This technical guide provides a comprehensive overview of the metabolic pathway of 18-hydroxycorticosterone, detailing the enzymatic reactions, key molecular players, and relevant experimental protocols for its study. Quantitative data on enzyme kinetics and steroid levels are summarized, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
18-Hydroxycorticosterone is a steroid hormone produced in the zona glomerulosa of the adrenal cortex.[1] It serves as the direct precursor to aldosterone, a key regulator of blood pressure and electrolyte balance.[2] The synthesis of 18-OHB is a critical step in the mineralocorticoid pathway, and its levels can serve as a valuable biomarker for diagnosing and differentiating subtypes of primary aldosteronism, a common cause of secondary hypertension.[3][4] This guide will delve into the intricacies of the 18-hydroxycorticosterone metabolic pathway, from its synthesis to its downstream conversion, and provide practical methodologies for its investigation.
The Metabolic Pathway of 18-Hydroxycorticosterone
The synthesis of 18-hydroxycorticosterone is a multi-step enzymatic process that begins with cholesterol and culminates in the production of aldosterone. The key steps are outlined below.
Synthesis of Corticosterone
The journey to 18-hydroxycorticosterone begins with the conversion of cholesterol to pregnenolone (B344588) in the mitochondria, a rate-limiting step in steroidogenesis.[5] Pregnenolone then moves to the smooth endoplasmic reticulum, where it is converted to progesterone (B1679170) by 3β-hydroxysteroid dehydrogenase (HSD3B2). Progesterone is subsequently hydroxylated at the C21 position by 21-hydroxylase (CYP21A2) to form 11-deoxycorticosterone (DOC).[5] Finally, DOC is hydroxylated at the C11β position by aldosterone synthase (CYP11B2) in the mitochondria to yield corticosterone.[2]
Conversion of Corticosterone to 18-Hydroxycorticosterone
The pivotal step in the formation of 18-hydroxycorticosterone is the 18-hydroxylation of corticosterone. This reaction is catalyzed by the mitochondrial enzyme aldosterone synthase (CYP11B2) .[2][6] CYP11B2 is a cytochrome P450 enzyme exclusively expressed in the zona glomerulosa of the adrenal cortex.[2][7]
Downstream Metabolism: Conversion to Aldosterone
18-Hydroxycorticosterone is the immediate precursor to aldosterone. The final step in aldosterone biosynthesis is the oxidation of the 18-hydroxyl group of 18-hydroxycorticosterone to an aldehyde, a reaction also catalyzed by aldosterone synthase (CYP11B2) .[6][8] This unique trifunctional activity of CYP11B2 (11β-hydroxylase, 18-hydroxylase, and 18-oxidase) is essential for aldosterone production.[7]
Alternative Pathways and Related Steroids
In certain pathological conditions, such as some forms of primary aldosteronism, alternative metabolic pathways can become more prominent. For instance, the synthesis of 18-oxocortisol (B1195184) requires the activities of both CYP11B2 and 17α-hydroxylase (CYP17A1).[9][10] This "hybrid" steroid is formed from the metabolism of cortisol by CYP11B2.[11] While 18-hydroxycortisol can be produced from cortisol by both CYP11B1 and CYP11B2, the conversion to 18-oxocortisol is specific to CYP11B2.[6]
Metabolic Pathway of 18-Hydroxycorticosterone
Caption: The biosynthetic pathway of 18-hydroxycorticosterone and aldosterone.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and steroid hormones in the 18-hydroxycorticosterone metabolic pathway.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Product(s) | Km (µM) | Vmax (µM/24h) | Source |
| CYP11B2 | 11-Deoxycorticosterone | Corticosterone, 18-OHB, Aldosterone | 1.163 | 36.98 | [12] |
| CYP11B1 | 11-Deoxycortisol | Cortisol | - | - | [13] |
| CYP11B2 (chimeric) | 11-Deoxycorticosterone | Aldosterone | 1.191 | 27.08 | [12] |
Note: Enzyme kinetics can vary depending on the experimental system (e.g., recombinant enzyme, cell-based assay) and conditions.
Table 2: Plasma Levels of 18-Hydroxycorticosterone and Aldosterone in Health and Disease
| Condition | 18-Hydroxycorticosterone (ng/dL) | Aldosterone (ng/dL) | Source |
| Normal Subjects | < 100 | - | [3] |
| Essential Hypertension | < 100 | - | [3] |
| Aldosterone-Producing Adenoma (APA) | > 100 (markedly elevated) | Elevated | [3][14] |
| Idiopathic Hyperaldosteronism (IHA) | < 100 | Elevated | [3] |
Note: Reference ranges can vary between laboratories. The values presented are for illustrative purposes.
Table 3: Urinary Excretion of Steroid Metabolites (µ g/24h )
| Condition | 18-Hydroxycortisol | 18-Hydroxycorticosterone | Aldosterone-18-glucuronide | Source |
| Normal Subjects | 142 ± 35 | 3.6 ± 0.5 | - | [4] |
| Essential Hypertension | 172 ± 15 | 3.1 ± 0.6 | - | [4] |
| Aldosterone-Producing Adenoma (APA) | 640 ± 213 | 11.3 ± 1.5 | Not significantly different from IHA | [4] |
| Idiopathic Hyperaldosteronism (IHA) | 232 ± 56 | 4.6 ± 0.3 | Not significantly different from APA | [4] |
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the 18-hydroxycorticosterone metabolic pathway.
In Vitro Enzyme Assays
Objective: To determine the kinetic parameters and inhibitory profiles of enzymes involved in 18-hydroxycorticosterone metabolism.
Methodology:
-
Enzyme Source:
-
Reaction Mixture:
-
Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Enzyme source.
-
Substrate (e.g., corticosterone, 11-deoxycorticosterone) at varying concentrations.[17]
-
NADPH-generating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Test compounds (for inhibition studies).
-
-
Incubation: Incubate at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a solvent (e.g., ethyl acetate, dichloromethane).
-
Product Analysis: Quantify the products (e.g., 18-hydroxycorticosterone, aldosterone) using LC-MS/MS or GC-MS.
Experimental Workflow for In Vitro Enzyme Assay
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The prediction of anatomical morphology of primary aldosteronism using serum 18-hydroxycorticosterone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-HRMS and GC-MS Profiling of Urine Free Cortisol, Cortisone, 6Β-, and 18-Hydroxycortisol for the Evaluation of Glucocorticoid and Mineralocorticoid Disorders - Institut d'Investigacions Biomèdiques August Pi i Sunyer [idibaps.scimarina.com]
- 5. Correctable subsets of primary aldosteronism. Primary adrenal hyperplasia and renin responsive adenoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS based profiling and dynamic modelling of the steroidogenesis pathway in adrenocarcinoma H295R cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of selective CYP11B2 (aldosterone synthase) inhibitors for the therapy of congestive heart failure and myocardial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Isolation of Rat Adrenocortical Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. researchgate.net [researchgate.net]
- 12. ibl-international.com [ibl-international.com]
- 13. Spatially restricted substrate-binding site of cortisol-synthesizing CYP11B1 limits multiple hydroxylations and hinders aldosterone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The significance of elevated levels of plasma 18-hydroxycorticosterone in patients with primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human aldosterone synthase: recombinant expression in E. coli and purification enables a detailed biochemical analysis of the protein on the molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Guide to Preliminary In Vitro Studies of 18-Hydroxycorticosterone Uptake
This technical guide provides an in-depth overview of the foundational in vitro studies concerning the cellular uptake of 18-Hydroxycorticosterone (B144385) (18-OH-B), a key steroid intermediate in the biosynthesis of aldosterone (B195564).[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into experimental methodologies, quantitative data, and the broader context of 18-OH-B's cellular interactions.
Introduction to 18-Hydroxycorticosterone
18-Hydroxycorticosterone is a steroid hormone produced in the zona glomerulosa of the adrenal cortex from the precursor corticosterone (B1669441) by the enzyme aldosterone synthase (CYP11B2).[1] While it is primarily recognized as the direct precursor to aldosterone, its own biological activities and cellular uptake mechanisms are areas of ongoing investigation.[1][3] Studies suggest that 18-OH-B has minimal direct mineralocorticoid activity and a low affinity for the mineralocorticoid receptor.[1][4] However, its levels are often measured in clinical settings to evaluate the aldosterone synthesis pathway and diagnose certain adrenal disorders.[1][5] Understanding its uptake by various cells and tissues is crucial for elucidating its physiological and potential pathophysiological roles.
Quantitative Data on In Vitro Uptake of 18-Hydroxycorticosterone
The following tables summarize the key quantitative findings from in vitro studies on the uptake and binding of 18-Hydroxycorticosterone.
Table 1: Specific Uptake of [3H]18-Hydroxycorticosterone in Rat Central Nervous System Subcellular Fractions
| Brain Region | Nuclear Uptake (fmol/mg DNA) | Cytosolic Uptake (fmol/mg protein) |
| Medulla Oblongata | 25.8 ± 3.5 | 12.3 ± 1.8 |
| Pons | 28.1 ± 4.2 | 14.7 ± 2.1 |
| Amygdala | 10.5 ± 1.9 | 8.9 ± 1.3 |
| Anterior Pituitary | 9.8 ± 1.5 | 7.5 ± 1.1 |
| Hypothalamus | 11.2 ± 2.0 | 9.1 ± 1.4 |
| Hippocampus | 12.3 ± 2.2 | 10.2 ± 1.6 |
| Preoptic Area | 10.1 ± 1.8 | 8.5 ± 1.2 |
Data adapted from Damasco et al., 1992. The study notes that the uptake in the pons and medulla oblongata was significantly higher than in other limbic system structures.[6]
Table 2: Binding Affinity of 18-Hydroxycorticosterone to Human Plasma Proteins
| Steroid | Affinity for Transcortin (M⁻¹) |
| Cortisol | 3 x 10⁷ |
| 18-Hydroxycorticosterone | 2 x 10⁶ |
| Aldosterone | 0.9 x 10⁶ |
Data adapted from Dale et al., 1976. This demonstrates that 18-OH-B competes with cortisol and aldosterone for binding sites on transcortin, with an intermediate affinity.[7]
Table 3: In Vitro Production of 18-Hydroxycorticosterone by Human Adrenal Cortex Tissue Slices
| Condition | Mean Production Rate (ng/g tissue/hr) |
| Normal Adrenal Cortex (Basal) | 26 |
| ACTH Stimulation | Significantly Increased |
| Angiotensin II Stimulation | Significantly Increased |
Data adapted from Ulick et al., 1977. This study highlights the regulation of 18-OH-B production in vitro.[5]
Experimental Protocols
This section details the methodologies for key in vitro experiments related to 18-Hydroxycorticosterone uptake and binding.
In Vitro Uptake of Radiolabeled 18-Hydroxycorticosterone in Brain Tissue
This protocol is based on the methodology described by Damasco et al. (1992) for studying the specific uptake of [3H]18-OH-B in the central nervous system of adrenalectomized rats.[6]
Objective: To determine the specific uptake and subcellular distribution of 18-OH-B in different brain regions.
Materials:
-
Adrenalectomized male Sprague-Dawley rats.
-
Tritiated 18-Hydroxycorticosterone ([³H]18-OH-B).
-
Unlabeled 18-Hydroxycorticosterone.
-
Krebs-Ringer bicarbonate buffer.
-
Sucrose (B13894) solution (0.32 M).
-
Triton X-100.
-
Scintillation cocktail.
-
Standard laboratory equipment for tissue dissection, homogenization, and centrifugation.
-
Liquid scintillation counter.
Procedure:
-
Tissue Preparation:
-
Sacrifice adrenalectomized rats and dissect the desired brain regions (e.g., medulla oblongata, pons, amygdala, hippocampus).
-
Place the tissue sections in Krebs-Ringer bicarbonate buffer.
-
-
Incubation:
-
Incubate the tissue sections with a physiological concentration of [³H]18-OH-B.
-
For competition studies to determine specific binding, incubate parallel sections with [³H]18-OH-B plus a 100-fold excess of unlabeled 18-OH-B.
-
-
Subcellular Fractionation:
-
Following incubation, homogenize the tissue in 0.32 M sucrose solution.
-
Centrifuge the homogenate at low speed to pellet the nuclei.
-
Collect the supernatant and centrifuge at high speed to obtain the cytosolic fraction.
-
-
Radioactivity Measurement:
-
Extract the radioactivity from the nuclear and cytosolic fractions.
-
Add the extracts to a scintillation cocktail.
-
Quantify the amount of [³H]18-OH-B using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the radioactivity in the competition study samples from the total radioactivity.
-
Normalize the data to the amount of DNA (for the nuclear fraction) or protein (for the cytosolic fraction).
-
Competitive Binding Assay for Transcortin
This protocol is a generalized method based on the principles described in the study by Dale et al. (1976) for assessing the binding of 18-OH-B to plasma proteins.[7]
Objective: To determine the binding affinity of 18-OH-B to transcortin relative to other steroids.
Materials:
-
Purified human transcortin.
-
Radiolabeled steroid (e.g., [³H]cortisol or [³H]18-OH-B).
-
Unlabeled 18-Hydroxycorticosterone, cortisol, and aldosterone.
-
Phosphate buffered saline (PBS).
-
Dextran-coated charcoal.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation:
-
In a series of tubes, incubate a fixed concentration of radiolabeled steroid with purified transcortin.
-
Add increasing concentrations of unlabeled 18-OH-B, cortisol, or aldosterone to compete for binding.
-
-
Separation of Bound and Unbound Steroid:
-
Add dextran-coated charcoal to the incubation mixture to adsorb the unbound steroid.
-
Centrifuge the tubes to pellet the charcoal.
-
-
Quantification:
-
Measure the radioactivity in the supernatant, which represents the amount of steroid bound to transcortin.
-
-
Data Analysis:
-
Plot the percentage of bound radiolabeled steroid against the concentration of the unlabeled competitor.
-
Calculate the concentration of unlabeled steroid required to displace 50% of the radiolabeled steroid (IC50) to determine the relative binding affinity.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the key pathways and experimental workflows relevant to the study of 18-Hydroxycorticosterone.
Caption: Aldosterone biosynthesis pathway showing 18-OH-B as a key intermediate.
Caption: Experimental workflow for in vitro uptake of radiolabeled 18-OH-B.
References
- 1. 18-Hydroxycorticosterone | Rupa Health [rupahealth.com]
- 2. 18-Hydroxycorticosterone | C21H30O5 | CID 11222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Evaluation of the mineralocorticoid activity of 18-hydroxycorticosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [In vivo and in vitro studies on 18-hydroxy-11-deoxycorticosterone and 18-hydroxycorticosterone in normal subjects and in those with various adrenocortical disorders (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro uptake of 18-hydroxycorticosterone by regions of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distribution of 18-hydroxycorticosterone between red blood cells and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 18-Hydroxycorticosterone using 18-Hydroxycorticosterone-d4 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Hydroxycorticosterone (B144385) (18-OHB) is a steroid hormone and a crucial intermediate in the biosynthesis of aldosterone (B195564), the primary mineralocorticoid in the body. The accurate quantification of 18-OHB in biological matrices is essential for understanding the pathophysiology of endocrine disorders such as primary aldosteronism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high specificity, sensitivity, and ability to multiplex. The use of a stable isotope-labeled internal standard, such as 18-Hydroxycorticosterone-d4 (18-OHB-d4), is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification.
This application note provides a detailed protocol for the analysis of 18-Hydroxycorticosterone in human plasma and urine using this compound as an internal standard.
Steroidogenesis Pathway of Aldosterone
The following diagram illustrates the biosynthetic pathway of aldosterone from cholesterol, highlighting the position of 18-Hydroxycorticosterone.
Experimental Protocols
Sample Preparation Workflow
The following diagram outlines a typical workflow for the preparation of plasma or urine samples for LC-MS/MS analysis of 18-Hydroxycorticosterone.
Detailed Methodologies
1. Sample Preparation (Solid Phase Extraction - SPE)
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Pre-treatment: Thaw plasma or urine samples on ice. Vortex to ensure homogeneity. Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.
-
Internal Standard Spiking: To 200 µL of plasma or urine, add 20 µL of this compound working solution (concentration will depend on the expected analyte levels and instrument sensitivity, a typical starting concentration is 40 ng/mL). Vortex briefly.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of ethyl acetate (B1210297) or methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid). Vortex to ensure complete dissolution. The sample is now ready for injection.
2. Liquid Chromatography
The following are typical LC parameters for the separation of 18-Hydroxycorticosterone.
| Parameter | Recommended Conditions |
| LC System | High-Performance or Ultra-High-Performance Liquid Chromatography (HPLC or UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water or 5 mM ammonium (B1175870) formate (B1220265) in water[1] |
| Mobile Phase B | 0.1% formic acid in methanol or acetonitrile[1] |
| Gradient | A typical gradient starts with a lower percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50°C |
| Injection Volume | 5 - 20 µL |
3. Mass Spectrometry
A triple quadrupole mass spectrometer is recommended for this analysis, operating in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Recommended Settings |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | Optimized for the specific instrument, typically 2.4 - 3.5 kV[2] |
| Source Temperature | 150°C[2] |
| Desolvation Temperature | 500 - 600°C[2] |
| Gas Flow Rates | Optimized for the specific instrument |
Quantitative Data
Table 1: MRM Transitions for 18-Hydroxycorticosterone and this compound
The selection of precursor and product ions should be optimized for the specific mass spectrometer being used. The following are commonly reported transitions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| 18-Hydroxycorticosterone | 347.2 | 329.2, 121.1 | 10 - 25 | The transition to 329.2 represents the loss of water. The transition to 121.1 is a more specific fragment. |
| This compound | 351.2 | 333.2, 121.1 | 10 - 25 | The precursor ion mass is shifted by +4 Da due to the deuterium (B1214612) labels. |
Note: It is crucial to check for potential interferences from other endogenous steroids. For instance, 20β-dihydrocortisone has been identified as a potential isomeric interference for 18-OHB and may require chromatographic separation for accurate quantification.[3]
Table 2: Method Validation Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of 18-Hydroxycorticosterone.
| Parameter | Typical Performance |
| Linearity (r²) | ≥0.99[3] |
| Lower Limit of Quantification (LLOQ) | 20 - 25 pg/mL in plasma/urine[4][5][6] |
| Recovery | 85% - 115%[3][5] |
| Intra-day Precision (%CV) | ≤ 5%[3] |
| Inter-day Precision (%CV) | ≤ 10%[3] |
Conclusion
The LC-MS/MS method detailed in this application note, utilizing this compound as an internal standard, provides a robust and reliable approach for the accurate quantification of 18-Hydroxycorticosterone in biological matrices. Adherence to a well-defined sample preparation protocol and optimized LC-MS/MS conditions are essential for achieving the high sensitivity and specificity required for clinical research and drug development applications. Proper method validation is crucial to ensure the accuracy and precision of the results.
References
- 1. Aldosterone - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the simultaneous quantification of 18-hydroxycorticosterone, 18-hydroxycortisol and 18-oxocortisol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of Urinary 18-Hydroxycorticosterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of 18-Hydroxycorticosterone (B144385) (18-OHB) from human urine. 18-Hydroxycorticosterone, a precursor to aldosterone, is a critical biomarker in the study of primary aldosteronism and other endocrine disorders. Accurate quantification is essential for clinical research and diagnostics. The described method employs a reversed-phase SPE procedure for efficient sample cleanup and concentration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is designed to ensure high recovery, minimize matrix effects, and deliver reproducible results for demanding research and drug development applications.
Introduction
18-Hydroxycorticosterone is a steroid hormone synthesized in the adrenal cortex. Its levels in urine are often measured to investigate the pathophysiology of hypertension and to aid in the differential diagnosis of primary aldosteronism subtypes. Due to the complex nature of urine and the typically low concentrations of 18-OHB, a robust sample preparation method is paramount. Solid-phase extraction is a widely adopted technique that offers superior sample cleanup compared to methods like "dilute-and-shoot," leading to improved analytical sensitivity and specificity[1]. This protocol details a comprehensive SPE workflow, including enzymatic hydrolysis of conjugated steroids, to ensure the accurate measurement of total urinary 18-OHB.
Experimental Protocol
This protocol is divided into three main stages: sample pre-treatment, solid-phase extraction, and final eluate processing. Both C18 and hydrophilic-lipophilic balance (HLB) cartridges are commonly used for steroid extraction from urine, with HLB cartridges sometimes offering advantages for a wider range of polar and non-polar analytes[2][3]. This protocol will focus on the use of C18 cartridges, which are also widely validated for this application[4][5].
Materials and Reagents
-
24-hour urine samples
-
Internal Standard (IS) solution (e.g., deuterated 18-Hydroxycorticosterone)
-
Phosphate or Acetate (B1210297) Buffer (pH adjusted as per enzyme requirements, typically pH 5.0-6.8)[8]
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic Acid
-
C18 SPE Cartridges (e.g., 100 mg, 3 mL)
-
SPE Vacuum Manifold or Positive Pressure Manifold
-
Nitrogen Evaporator
-
Centrifuge
Sample Pre-Treatment: Enzymatic Hydrolysis
To account for conjugated forms of 18-OHB, an enzymatic hydrolysis step is performed.
-
Thaw frozen 24-hour urine samples at room temperature and ensure they are thoroughly mixed.
-
Centrifuge an aliquot of the urine at approximately 3,000 x g for 10 minutes to remove any particulate matter[9].
-
To a clean tube, add 1.0 mL of the urine supernatant.
-
Add an appropriate amount of the internal standard solution.
-
Add 0.5 mL of buffer (e.g., 0.1 M acetate buffer, pH 5.0).
-
Add β-glucuronidase enzyme (activity to be determined based on supplier, e.g., 2500-5000 units).
-
Vortex the mixture gently.
-
Incubate the sample at an elevated temperature (e.g., 55-65°C) for a duration of 1 to 4 hours to ensure complete hydrolysis[8].
-
Allow the sample to cool to room temperature before proceeding to the SPE step.
Solid-Phase Extraction (SPE)
The following steps detail the cleanup and concentration of 18-OHB using a C18 SPE cartridge.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol through the sorbent. Do not allow the cartridge to dry[10].
-
Cartridge Equilibration: Equilibrate the cartridge by passing 3 mL of water through the sorbent. Ensure the sorbent bed remains wet[10].
-
Sample Loading: Load the pre-treated urine sample onto the conditioned and equilibrated SPE cartridge. A slow and consistent flow rate of approximately 1 mL/min is recommended to ensure optimal retention[9].
-
Washing: Wash the cartridge to remove salts and other polar interferences.
-
Wash 1: Pass 3 mL of water through the cartridge.
-
Wash 2: Pass 3 mL of a weak organic solvent mixture (e.g., 10-30% methanol in water) to remove less-retained impurities[5].
-
-
Drying: Dry the SPE cartridge thoroughly under full vacuum or positive pressure for 5-10 minutes to remove any residual water.
-
Elution: Elute the retained 18-Hydroxycorticosterone and the internal standard from the cartridge.
-
Place a clean collection tube inside the manifold.
-
Add 3 mL of an appropriate elution solvent, such as acetonitrile or ethyl acetate[9]. Allow the solvent to pass through the sorbent at a slow, dropwise pace to ensure complete elution.
-
Eluate Processing
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at approximately 40-50°C[9].
-
Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase used for the LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid)[9].
-
Final Preparation: Vortex the reconstituted sample to ensure the analyte is fully dissolved. Transfer the sample to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The following tables summarize the performance characteristics reported in the literature for methods employing solid-phase extraction for urinary 18-Hydroxycorticosterone and the closely related 18-Hydroxycortisol.
Table 1: Method Performance for Urinary 18-Hydroxycorticosterone
| Parameter | Reported Value | Reference |
| Recovery | 86.3% - 114% | [11] |
| Lower Limit of Quantification (LLOQ) | 25 pg/mL | [11] |
| Intra-day Precision (%CV) | 1.29% - 6.78% | [11] |
| Inter-day Precision (%CV) | 1.77% - 8.64% | [11] |
Table 2: Method Performance for Urinary 18-Hydroxycortisol
| Parameter | Reported Value | Reference |
| Recovery | 98.0% - 103.7% | [12] |
| Lower Limit of Quantification (LLOQ) | 0.26 nmol/L | [12] |
| Intra- & Inter-assay Precision (%CV) | <3.4% | [12] |
| Recovery | 97.8% - 109.2% | |
| Lower Limit of Quantification (LLOQ) | 4.28 nmol/L | [1] |
| Intra- & Inter-assay Precision (%CV) | <3% |
Visualization
The experimental workflow for the solid-phase extraction of urinary 18-Hydroxycorticosterone is outlined in the diagram below.
Caption: Workflow for Solid-Phase Extraction of Urinary 18-Hydroxycorticosterone.
Conclusion
The described solid-phase extraction protocol provides a reliable and robust method for the isolation and concentration of 18-Hydroxycorticosterone from urine. Adherence to this detailed procedure, from enzymatic hydrolysis to final reconstitution, is critical for minimizing variability and achieving the high-quality data necessary for clinical research and drug development. The subsequent analysis by LC-MS/MS will benefit from the cleaner extracts, leading to enhanced sensitivity, accuracy, and reproducibility in the quantification of this important steroid biomarker.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. kurabiotech.com [kurabiotech.com]
- 9. benchchem.com [benchchem.com]
- 10. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 11. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of 18-Hydroxycorticosterone-d4 in the Diagnosis of Primary Aldosteronism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Primary aldosteronism (PA) is the most common cause of secondary hypertension and is characterized by the autonomous production of aldosterone. The two primary subtypes of PA are aldosterone-producing adenoma (APA) and bilateral adrenal hyperplasia (BAH). Distinguishing between these subtypes is crucial for determining the appropriate treatment strategy, with unilateral adrenalectomy being curative for APA, while BAH is managed medically. 18-hydroxycorticosterone (B144385) (18-OHB), a precursor to aldosterone, has emerged as a valuable biomarker in the differential diagnosis of PA.[1][2][3] Patients with APA tend to have significantly higher levels of 18-OHB compared to those with BAH.[4][5][6] This document provides detailed application notes and protocols for the use of 18-hydroxycorticosterone and its deuterated internal standard, 18-hydroxycorticosterone-d4, in the diagnostic workup of primary aldosteronism. The primary analytical method for the accurate quantification of these steroids is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9]
Data Presentation
The following tables summarize quantitative data on 18-hydroxycorticosterone levels in different patient populations and the performance of typical LC-MS/MS assays.
Table 1: Plasma 18-Hydroxycorticosterone Levels in Different Patient Cohorts
| Patient Group | Mean 18-OHB Concentration (ng/dL) | Notes | Reference |
| Aldosterone-Producing Adenoma (APA) | >100 | Generally accepted threshold suggesting APA. | [3][6] |
| Bilateral Adrenal Hyperplasia (BAH) | <100 | Typically lower than in APA patients. | [6] |
| Primary Aldosteronism (PA) - General | 6.3 ± 8.05 nmol/L | Significantly higher than essential hypertensives and normotensive controls. | [10] |
| Essential Hypertension | 2.81 ± 1.42 nmol/L | Similar to normotensive controls. | [10] |
| Normotensive Controls | 2.70 ± 1.41 nmol/L | Baseline levels in a healthy population. | [10] |
Table 2: Urinary 18-Hydroxycorticosterone and Related Steroid Levels (µ g/24h )
| Patient Group | 18-OHB | 18-OHF | Reference |
| Aldosterone-Producing Adenoma (APA) | 11.3 ± 1.5 | 640 ± 213 | Significantly higher than IHA. |
| Idiopathic Hyperaldosteronism (IHA/BAH) | 4.6 ± 0.3 | 232 ± 56 | |
| Essential Hypertension | 3.1 ± 0.6 | 172 ± 15 | Not significantly different from controls. |
| Normotensive Controls | 3.6 ± 0.5 | 142 ± 35 |
Table 3: Performance Characteristics of LC-MS/MS Methods for 18-OHB Quantification
| Parameter | Plasma | Urine | Reference |
| Linearity Range | 20 to 3000 pg/mL | 0.2-30 ng/ml | [8][9] |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL | Not specified | [8] |
| Intra-day Precision | 1.29% to 6.78% | Not specified | [7] |
| Inter-day Precision | 1.77% to 8.64% | Not specified | [7] |
| Recovery | 86.3% to 114% | Not specified | [7] |
Experimental Protocols
The following is a representative protocol for the quantification of 18-hydroxycorticosterone in human plasma or urine using LC-MS/MS with this compound as an internal standard.
Protocol 1: Quantification of 18-Hydroxycorticosterone in Human Plasma by LC-MS/MS
1. Materials and Reagents
-
18-hydroxycorticosterone certified reference material
-
This compound internal standard (IS)
-
Methanol (B129727), LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Water, deionized, 18 MΩ·cm
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Human plasma (calibrators, quality controls, and unknown samples)
2. Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples, calibrators, and quality controls at room temperature.
-
To 500 µL of plasma, add 50 µL of the this compound internal standard working solution. Vortex for 10 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water or 0.025 mM ammonium fluoride in water.[11]
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[11]
-
Gradient: A linear gradient from 30% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI), positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
18-hydroxycorticosterone: Monitor specific precursor-to-product ion transitions.
-
This compound (IS): Monitor the corresponding deuterated transitions.
-
-
Optimize cone voltage, collision energy, and other MS parameters for maximum signal intensity.
-
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Use a linear regression model with a weighting factor of 1/x or 1/x² to fit the calibration curve.
-
Quantify the 18-hydroxycorticosterone concentration in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: "Dilute-and-Shoot" Method for Urinary 18-Hydroxycorticosterone
For a faster, though potentially less clean, analysis of urine samples, a "dilute-and-shoot" method can be employed.[12]
-
Sample Preparation:
-
Centrifuge urine samples to remove particulate matter.
-
Dilute 50 µL of the urine supernatant with 450 µL of the internal standard solution in the initial mobile phase.
-
Vortex and transfer to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Follow the LC-MS/MS parameters as described in Protocol 1, with potential modifications to the chromatographic gradient to ensure separation from matrix interferences.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. 18-Hydroxycorticosterone as a marker for primary hyperaldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 18-Hydroxycorticosterone | Rupa Health [rupahealth.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. 18-hydroxycorticosterone, 18-hydroxycortisol, and 18-oxocortisol in the diagnosis of primary aldosteronism and its subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. meditool.cn [meditool.cn]
- 7. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the simultaneous quantification of 18-hydroxycorticosterone, 18-hydroxycortisol and 18-oxocortisol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. Serum 18-hydroxycortisol in primary aldosteronism, hypertension, and normotensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A dilute‐and‐shoot liquid chromatography–tandem mass spectrometry method for urinary 18‐hydroxycortisol quantification and its application in establishing reference intervals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Resolution Mass Spectrometry in Steroid Profiling Utilizing 18-Hydroxycorticosterone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and accurate quantification of steroid hormones is paramount in numerous fields, including clinical diagnostics, endocrinology research, and pharmaceutical development. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful analytical tool for comprehensive steroid profiling, offering superior specificity and sensitivity compared to traditional immunoassay methods.[1][2] The use of stable isotope-labeled internal standards, such as 18-Hydroxycorticosterone-d4, is crucial for achieving accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.[3]
These application notes provide detailed protocols for the extraction and analysis of a panel of steroid hormones from human plasma and urine using LC-HRMS with this compound as an internal standard. The methodologies described are intended to serve as a comprehensive guide for researchers and scientists in setting up and validating robust steroid profiling assays.
Experimental Workflows
The following diagrams illustrate the general workflows for steroid profiling in plasma and urine samples.
References
Application Note: Quantitative Analysis of 18-Hydroxycorticosterone using a Deuterated Internal Standard
Introduction
18-Hydroxycorticosterone is a steroid hormone and a key intermediate in the biosynthesis of aldosterone (B195564) from corticosterone.[1][2] Its quantification in biological matrices is crucial for the diagnosis and management of various endocrine disorders, particularly in the differential diagnosis of primary aldosteronism.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the accurate and sensitive quantification of steroids like 18-Hydroxycorticosterone due to its high selectivity and sensitivity.[4] The use of a stable isotope-labeled internal standard, such as 18-Hydroxycorticosterone-d4, is essential for correcting matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[4][5]
This application note provides a detailed protocol for the preparation of calibration curves using this compound for the quantitative analysis of 18-Hydroxycorticosterone in human plasma or urine by LC-MS/MS.
Quantitative Data Summary
The following table summarizes a typical calibration curve for the quantitative analysis of 18-Hydroxycorticosterone using this compound as an internal standard. The concentration ranges can be adapted based on the specific requirements of the assay and the biological matrix being analyzed.
| Calibrator Level | 18-Hydroxycorticosterone Concentration (pg/mL) | This compound Concentration (pg/mL) | Analyte/IS Peak Area Ratio (Example) |
| Blank | 0 | 0 | 0 |
| LLOQ | 20 | 1000 | 0.021 |
| Calibrator 2 | 50 | 1000 | 0.052 |
| Calibrator 3 | 100 | 1000 | 0.105 |
| Calibrator 4 | 500 | 1000 | 0.515 |
| Calibrator 5 | 1000 | 1000 | 1.020 |
| Calibrator 6 | 2000 | 1000 | 2.080 |
| ULOQ | 3000 | 1000 | 3.100 |
Table 1: Example Calibration Curve Data. LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; IS: Internal Standard. The peak area ratios are hypothetical and for illustrative purposes. A linear regression of the analyte/IS peak area ratio against the analyte concentration should yield a correlation coefficient (r²) ≥ 0.99.[3]
Experimental Protocols
Materials and Reagents
-
18-Hydroxycorticosterone analytical standard
-
This compound internal standard[6]
-
LC-MS grade methanol (B129727), acetonitrile, and water[6]
-
Formic acid or ammonium (B1175870) formate[7]
-
Hormone-free plasma or urine for matrix-matched calibrators[6]
-
Solid-phase extraction (SPE) cartridges (e.g., C18)[8]
-
Standard laboratory glassware and pipettes
Preparation of Stock and Working Solutions
-
18-Hydroxycorticosterone Stock Solution (1 mg/mL): Accurately weigh and dissolve the 18-Hydroxycorticosterone standard in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 18-Hydroxycorticosterone stock solution with methanol to achieve the desired concentrations for the calibration curve points.
-
Internal Standard Working Solution (e.g., 10 ng/mL): Dilute the this compound stock solution with methanol.
Preparation of Calibration Curve Standards (in Matrix)
-
Pipette a fixed volume of hormone-free plasma or urine into a series of polypropylene (B1209903) tubes.
-
Spike each tube with the appropriate 18-Hydroxycorticosterone working standard solution to achieve the final concentrations outlined in Table 1.
-
Add a fixed volume of the this compound internal standard working solution to all tubes (except the blank).
-
Vortex mix the samples thoroughly.
Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition the C18 SPE cartridges with methanol followed by water.[8]
-
Loading: Load the spiked plasma/urine samples onto the SPE cartridges.
-
Washing: Wash the cartridges with a weak organic solvent to remove interfering substances.[8]
-
Elution: Elute the 18-Hydroxycorticosterone and this compound from the cartridges using an appropriate elution solvent (e.g., methanol or acetonitrile).[8]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[8]
LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column is commonly used.[4]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a modifier like 0.1% formic acid.[4]
-
Flow Rate: Typically 0.3-0.5 mL/min.[4]
-
Injection Volume: 5-10 µL.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[3]
-
Ionization: Electrospray ionization (ESI) in positive mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both 18-Hydroxycorticosterone and this compound.
Visualizations
Caption: Experimental workflow for 18-Hydroxycorticosterone quantification.
Caption: Simplified aldosterone biosynthesis pathway.
References
- 1. 18-Hydroxycorticosterone | C21H30O5 | CID 11222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 18-Hydroxycorticosterone | Rupa Health [rupahealth.com]
- 3. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the simultaneous quantification of 18-hydroxycorticosterone, 18-hydroxycortisol and 18-oxocortisol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of 18-Hydroxycorticosterone-d4 in Clinical Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 18-Hydroxycorticosterone-d4 as an internal standard for the accurate quantification of 18-Hydroxycorticosterone in clinical laboratory settings. The protocols detailed below are intended for research and drug development professionals familiar with analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
18-Hydroxycorticosterone is a steroid hormone and a key intermediate in the biosynthesis of aldosterone (B195564).[1][2][3][4] Its measurement in biological fluids such as plasma and urine is crucial for the diagnosis and management of various endocrine disorders, particularly primary aldosteronism, a common cause of secondary hypertension.[2][5][6] Accurate and precise quantification of 18-Hydroxycorticosterone is essential for clinical diagnosis and research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[7][8]
Aldosterone Biosynthesis Pathway
The synthesis of aldosterone from cholesterol involves a series of enzymatic reactions primarily occurring in the zona glomerulosa of the adrenal cortex. 18-Hydroxycorticosterone is the immediate precursor to aldosterone, formed from corticosterone (B1669441) by the enzyme aldosterone synthase (CYP11B2).[1][5]
Application: Internal Standard for LC-MS/MS Quantification
This compound is primarily utilized as an internal standard in LC-MS/MS assays for the quantification of endogenous 18-Hydroxycorticosterone. Its chemical structure is identical to the analyte of interest, with the exception of four deuterium (B1214612) atoms, which results in a mass shift that allows for its distinct detection by the mass spectrometer. This co-eluting, mass-differentiated standard is essential for correcting analytical variability.
Experimental Protocols
Protocol 1: Quantification of 18-Hydroxycorticosterone in Human Plasma by LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of 18-Hydroxycorticosterone in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
18-Hydroxycorticosterone certified reference material
-
This compound internal standard
-
LC-MS grade methanol (B129727), acetonitrile, water, and formic acid
-
Human plasma (drug-free) for calibration standards and quality controls
-
Solid-phase extraction (SPE) cartridges (e.g., C18)[2]
2. Sample Preparation (Solid-Phase Extraction): [2][9][10]
-
Thaw plasma samples, calibration standards, and quality controls on ice.
-
To 200 µL of plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on instrument sensitivity).
-
Vortex mix for 10 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step. The specific gradient should be optimized for the separation of 18-Hydroxycorticosterone from other endogenous steroids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
4. Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM): The specific MRM transitions for 18-Hydroxycorticosterone and this compound should be optimized on the instrument. The following are representative transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 18-Hydroxycorticosterone | 363.2 | 345.2 | Optimized |
| This compound | 367.2 | 349.2 | Optimized |
5. Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentration of 18-Hydroxycorticosterone in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Method Validation Data
The following tables summarize typical validation parameters for an LC-MS/MS method for 18-Hydroxycorticosterone in human plasma.[4][7][11]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| Calibration Range | 20 - 3000 pg/mL[4] |
| Correlation Coefficient (r²) | > 0.99[4] |
| LLOQ | 20 pg/mL[4] |
Table 2: Precision and Accuracy
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | < 15 | < 15 | 85 - 115 |
| Medium | < 15 | < 15 | 85 - 115 |
| High | < 15 | < 15 | 85 - 115 |
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| 18-Hydroxycorticosterone | 85 - 105[7] |
Diagnostic Workflow for Primary Aldosteronism
The measurement of 18-Hydroxycorticosterone is an important component in the diagnostic workup for primary aldosteronism. Elevated levels can be indicative of an aldosterone-producing adenoma.[2][6]
Conclusion
The use of this compound as an internal standard is indispensable for the reliable quantification of 18-Hydroxycorticosterone in clinical and research laboratories. The LC-MS/MS method outlined in these notes provides the necessary sensitivity and specificity for accurate diagnosis and monitoring of conditions related to aldosterone dysregulation. Adherence to validated protocols and proper quality control measures are paramount to ensure the integrity of the generated data.
References
- 1. researchgate.net [researchgate.net]
- 2. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Figure 1. [Aldosterone Biosynthesis. Aldosterone is derived...]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the simultaneous quantification of 18-hydroxycorticosterone, 18-hydroxycortisol and 18-oxocortisol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Analysis of Steroid Biomarkers for Guiding Primary Aldosteronism Subtyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. synnovis.co.uk [synnovis.co.uk]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LC/MS/MS Analysis of Steroid Hormones in Plasma [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Plasma 18-Hydroxycorticosterone Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of 18-Hydroxycorticosterone from plasma samples for analysis by mass spectrometry. The included methodologies cover Solid-Phase Extraction (SPE), Supported Liquid Extraction (SLE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP), offering a range of options to suit various laboratory needs and analytical goals.
Introduction
18-Hydroxycorticosterone (18-OHB) is a steroid hormone and a key intermediate in the biosynthesis of aldosterone. Accurate measurement of its plasma concentrations is crucial for the diagnosis and management of various endocrine disorders, including primary aldosteronism. Due to its low physiological concentrations and the complexity of the plasma matrix, robust and efficient sample preparation is paramount for reliable quantification by techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
This guide offers a comparative overview of common extraction techniques, detailed step-by-step protocols, and expected performance data to aid researchers in selecting and implementing the most suitable method for their specific application.
Comparative Overview of Sample Preparation Techniques
The choice of sample preparation technique depends on factors such as desired sample purity, throughput, cost, and the analytical sensitivity required. The following table summarizes the quantitative performance of different methods for 18-Hydroxycorticosterone and other corticosteroids.
| Parameter | Solid-Phase Extraction (SPE) | Supported Liquid Extraction (SLE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PP) |
| Recovery | 87 - 109.4%[1] | 73.5 - 111.9% | 86.4 - 115.0%[2] | >80% (for general drugs) |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL[3][4] | 0.025 - 0.500 ng/mL[5] | 1 pg/mL - 10 ng/mL[6] | 10 - 20 pg/mL (for a panel of 18 steroids)[7] |
| Linearity (r²) | >0.995[6] | >0.99[2] | >0.995[6] | >0.995[7] |
| Throughput | Moderate to High (with automation) | High (96-well format) | Low to Moderate | High |
| Cost per Sample | Moderate | Moderate | Low | Low |
| Matrix Effect | Moderate to Low | Low | Moderate | High |
Experimental Protocols
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for purifying and concentrating analytes from complex matrices, resulting in clean extracts and reduced matrix effects.
Figure 1: Solid-Phase Extraction (SPE) workflow for plasma samples.
This protocol is adapted from methodologies for the extraction of various steroids from plasma.
Materials:
-
Plasma samples
-
Internal standard (IS) solution (e.g., d4-18-Hydroxycorticosterone)
-
4% Phosphoric acid (H₃PO₄)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
C18 SPE cartridges (e.g., 1 mL, 50 mg)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Sample Pre-treatment:
-
To 150 µL of plasma sample in a microcentrifuge tube, add 20 µL of the working internal standard solution.
-
Add 300 µL of a 4:1 solution of Methanol and 89 g/L Zinc Sulfate (ZnSO₄) to precipitate proteins.
-
Vortex thoroughly to ensure complete mixing and precipitation.
-
Centrifuge at 3220 x g for 10 minutes.
-
Transfer 300 µL of the supernatant to a new tube and add 900 µL of 4% H₃PO₄.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the SPE manifold.
-
Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridges to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridges with two 200 µL aliquots of 25% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analytes with two 25 µL aliquots of 90:10 acetonitrile:methanol into a clean collection tube.
-
-
Reconstitution:
-
Dilute the eluate with 25 µL of water.
-
Transfer the final extract to an autosampler vial for analysis.
-
Supported Liquid Extraction (SLE)
SLE offers a simplified and automated alternative to traditional LLE, eliminating the formation of emulsions and improving reproducibility.
References
- 1. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dilute‐and‐shoot liquid chromatography–tandem mass spectrometry method for urinary 18‐hydroxycortisol quantification and its application in establishing reference intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the simultaneous quantification of 18-hydroxycorticosterone, 18-hydroxycortisol and 18-oxocortisol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing LC-MS/MS parameters for 18-Hydroxycorticosterone-d4 detection.
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides comprehensive guidance for optimizing the detection of 18-Hydroxycorticosterone-d4 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and robust protocols to ensure reliable and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS/MS analysis?
This compound is the deuterium-labeled version of 18-Hydroxycorticosterone. In quantitative LC-MS/MS assays, it serves as an ideal internal standard (IS).[1][2] Because it is chemically identical to the analyte of interest (the "light" form) but has a different mass due to the deuterium (B1214612) atoms, it co-elutes and experiences similar ionization effects in the mass spectrometer.[2] This allows for accurate correction of variations that may occur during sample preparation and analysis, leading to more precise and reliable quantification.[2]
Q2: What are the recommended starting Multiple Reaction Monitoring (MRM) transitions for this compound?
While optimal MRM transitions must be determined empirically on your specific instrument, common transitions for deuterated steroids involve a precursor ion reflecting the deuteration and product ions similar to the non-labeled compound. Based on related steroid analysis, you would select the deuterated precursor ion ([M+H]⁺) and monitor for specific product ions. For 18-Hydroxycorticosterone (C₂₁H₃₀O₅, MW: 362.47), the protonated molecule is m/z 363.2. For a d4-labeled standard, the precursor would be approximately m/z 367.2. Product ions would be generated through collision-induced dissociation.
Q3: Which type of liquid chromatography column is best for separating 18-Hydroxycorticosterone?
Reversed-phase columns are standard for steroid analysis. C18 columns are widely used and effective. Several specific column types have been successfully employed:
-
CORTECS UPLC C18: Demonstrates good selectivity and resolution for separating aldosterone (B195564) from 18-hydroxycorticosterone.[3][4]
-
UPLC BEH C8: Has been used to chromatographically separate 18-OHB from interfering isomers.[1]
-
Waters Acquity® HSS PFP (Pentafluorophenyl): Utilized for the separation of a panel of six steroids, including 18-OHB.[5]
-
Sigma Ascentis Express C18: A core-shell column that can provide high-efficiency separations.[6]
The choice often depends on the specific sample matrix and potential interferences.
Q4: How can I avoid interference from isomeric compounds?
Isomeric interference is a significant challenge in steroid analysis.[1] For example, 20β-dihydrocortisone (20α-DHE) has been identified as an interference for 18-OHB.[1] The primary strategy to overcome this is to optimize the chromatographic separation.[1]
-
Gradient Optimization: Employ a slow, shallow gradient to increase the separation between the analyte and the interfering isomer.[7]
-
Column Selection: Test columns with different selectivities (e.g., C18, PFP) to achieve baseline resolution.[3][5]
-
Mobile Phase Modifiers: Using additives like ammonium (B1175870) fluoride (B91410) can sometimes improve separation and sensitivity.[1][8]
Q5: What are the common sample preparation techniques for plasma or urine?
The goal of sample preparation is to remove matrix components like proteins and phospholipids (B1166683) that can interfere with the analysis. Common methods include:
-
Solid Phase Extraction (SPE): A highly effective and common method for cleaning up plasma and urine samples, providing good recovery.[5][9][10]
-
Supported Liquid Extraction (SLE): A high-throughput alternative to traditional liquid-liquid extraction, often used in 96-well plate formats for automation.[8]
-
Protein Precipitation (PPT): A simpler but potentially "dirtier" method where a solvent like acetonitrile (B52724) or methanol (B129727) is used to crash out proteins. It is often followed by further cleanup.
-
Dilute-and-Shoot: Suitable for cleaner matrices like urine, this method involves simply diluting the sample before injection.[6]
Troubleshooting Guide
Problem: I am observing poor or inconsistent signal intensity for this compound.
-
Answer: Low signal intensity can stem from several factors related to the sample, the LC, or the MS.
-
Check Sample Preparation: Ensure the extraction recovery is adequate. If using SPE or SLE, verify that the conditioning, loading, washing, and elution steps are optimized.[11] Inefficient extraction will lead to low analyte concentration reaching the instrument.
-
Evaluate Ion Source Settings: The ion source is critical for sensitivity. Systematically optimize the source temperature, gas flows (nebulizer and curtain gas), and ionspray voltage.[6][12] These parameters are compound-dependent and must be tuned for your analyte.
-
Mobile Phase Composition: The pH and additives in your mobile phase significantly impact ionization efficiency. For positive ESI mode, acidic modifiers like formic acid (0.1-0.2%) are typically used to promote protonation.[6][7] Avoid non-volatile buffers like phosphate.[13]
-
Clean the Mass Spectrometer: Contamination of the ion source, orifice, and ion optics is a frequent cause of sensitivity loss.[14][15] Perform routine cleaning and maintenance as recommended by the instrument manufacturer.
-
Problem: My chromatographic peak shape is poor (e.g., tailing, fronting, or split peaks).
-
Answer: Peak shape issues usually point to problems within the liquid chromatography system or with interactions between the sample and the column.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the column stationary phase or by contamination on the column frit.[16] Ensure the mobile phase pH is appropriate. Flushing the column or replacing the in-line filter and column may be necessary.[16]
-
Peak Splitting: This can indicate a partially blocked column frit or a void in the column packing.[16] It can also occur if the injection solvent is significantly stronger than the mobile phase, causing the sample to spread before reaching the column.[16] Ensure your sample is dissolved in a solvent similar to or weaker than the initial mobile phase.
-
Peak Fronting: This is typically a sign of column overload. Try reducing the injection volume or the concentration of the sample.
-
Problem: The retention time of my analyte is shifting between injections.
-
Answer: Retention time stability is key for reliable identification and quantification. Drifting retention times suggest an issue with the LC system's ability to deliver a consistent mobile phase composition or flow rate.
-
Check for Leaks: Inspect all fittings from the pump to the mass spectrometer for any signs of leaks, such as salt deposits or drips.[15] A leak will cause a pressure drop and affect the flow rate.
-
Ensure Proper Pumping and Mixing: Air bubbles in the pump head can cause pressure fluctuations and inconsistent flow.[12] Purge the pumps thoroughly. Ensure your mobile phase solvents are properly degassed.
-
Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection.[12] Insufficient equilibration time, especially in gradient methods, is a common cause of retention time drift in the first few injections of a run.
-
Column Temperature: Verify that the column oven is maintaining a stable temperature. Fluctuations in temperature can cause shifts in retention time.[12]
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters reported for the analysis of 18-Hydroxycorticosterone and related steroids.
Table 1: Example LC-MS/MS Method Parameters
| Parameter | Setting | Source |
|---|---|---|
| LC Column | Waters Acquity HSS PFP, 1.8 µm (2.1x50 mm) | [5] |
| Sigma Ascentis Express C18, 2.7 µm (50x2.1 mm) | [6] | |
| Mobile Phase A | 5 mM Ammonium Formate in Water | [5] |
| 0.2% Formic Acid in Water | [6] | |
| Mobile Phase B | Methanol | [5] |
| 0.2% Formic Acid in Methanol | [6] | |
| Flow Rate | 0.4 mL/min | [3][6] |
| Column Temp. | 35-45 °C | [3][6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [5][6] |
| MS System | Triple Quadrupole (e.g., Sciex QTRAP 6500, 4500) |[5][6] |
Table 2: Reported Method Validation Data for 18-Hydroxycorticosterone (18-OHB)
| Parameter | Value | Matrix | Source |
|---|---|---|---|
| Linearity Range | 20 - 3000 pg/mL | Plasma | [9] |
| 0.2 - 30 ng/mL | Urine | [5] | |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL | Plasma | [9] |
| Precision (CV%) | ≤4.6% | Plasma | [1] |
| Recovery | 94.6% - 105.3% | Plasma | [1] |
| Correlation Coefficient (r²) | >0.997 | Plasma |[9] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Solid Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application and SPE cartridge.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To a 200 µL aliquot of plasma, add 20 µL of the this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 500 µL of a buffer solution (e.g., zinc sulfate (B86663) or simply water) and vortex again.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet proteins.[1]
-
-
SPE Cartridge Conditioning:
-
Place a C18 SPE cartridge on a vacuum manifold.
-
Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a slow, steady vacuum to pass the sample through the sorbent at approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5-10% methanol in water) to remove polar interferences.
-
Apply full vacuum for 5 minutes to completely dry the sorbent.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the analytes by passing 1 mL of an appropriate solvent (e.g., methanol or acetonitrile) through the cartridge.
-
Collect the eluate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol).
-
Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: General LC-MS/MS Instrument Setup
-
System Preparation:
-
Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[14]
-
Purge the LC pumps for at least 10 minutes to remove air bubbles and ensure solvent lines are filled with the new mobile phase.[3]
-
Set the column oven to the desired temperature (e.g., 40°C) and allow it to stabilize.
-
-
Method Programming (LC):
-
Set the initial mobile phase composition and flow rate.
-
Program the gradient elution profile. A typical gradient might start at 35% B, hold for 1 minute, ramp to 95% B over 3-4 minutes, hold for 1 minute, then return to initial conditions.
-
Include a column equilibration period of at least 5-10 column volumes at the end of each run.
-
-
Method Programming (MS):
-
Set the instrument to ESI positive mode.
-
Optimize source parameters (temperature, gas flows, voltage) by infusing a standard solution of this compound.
-
Create an acquisition method by adding the specific MRM transition(s) for your analyte and internal standard.
-
For each transition, optimize the declustering potential (DP) and collision energy (CE).
-
-
System Suitability:
-
Before running samples, perform several injections of a standard solution to confirm system stability.[15]
-
Check for consistent retention times, peak shapes, and signal intensity. This ensures the system is performing correctly before committing valuable samples.
-
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. waters.com [waters.com]
- 4. waters.com [waters.com]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. A dilute‐and‐shoot liquid chromatography–tandem mass spectrometry method for urinary 18‐hydroxycortisol quantification and its application in establishing reference intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synnovis.co.uk [synnovis.co.uk]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the simultaneous quantification of 18-hydroxycorticosterone, 18-hydroxycortisol and 18-oxocortisol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. zefsci.com [zefsci.com]
- 15. myadlm.org [myadlm.org]
- 16. agilent.com [agilent.com]
Troubleshooting isomeric interference in 18-Hydroxycorticosterone analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 18-Hydroxycorticosterone (B144385) (18-OHB). Isomeric interference is a significant challenge in the accurate quantification of 18-OHB, and this guide offers solutions to common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers that interfere with 18-Hydroxycorticosterone (18-OHB) analysis?
A1: Several structurally similar steroids can cause interference in the analysis of 18-OHB, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) where compounds can have similar mass-to-charge ratios (m/z). The most common interferents include:
-
Aldosterone (B195564): A critical mineralocorticoid that is structurally very similar to 18-OHB.[1][2]
-
18-Hydroxycortisol (18-OHF): A "hybrid" steroid with structural features of both cortisol and aldosterone.[1][3][4]
-
18-Oxocortisol (B1195184) (18-OXOF): Another hybrid steroid that can interfere with 18-OHB measurement.[1][3][4]
-
20β-dihydrocortisone (20α-DHE): Identified as a significant interfering substance with similar ion transitions to 18-OHB.[5]
-
Corticosterone (B1669441): The precursor to 18-OHB.[1][2]
-
Cortisol and Cortisone: While chromatographically separable, their high physiological concentrations can sometimes lead to interference.[1][5]
Q2: My LC-MS/MS results for 18-OHB are showing higher than expected concentrations. How can I confirm if this is due to isomeric interference?
A2: Higher than expected 18-OHB concentrations are a classic sign of co-elution with an isomeric interferent. To confirm this, you can take the following steps:
-
Review your chromatography: Examine the peak shape of your 18-OHB analyte. Tailing, fronting, or the presence of shoulders on the peak may indicate the presence of a co-eluting compound.
-
Spike-and-recovery experiment: Fortify your sample matrix with a known concentration of a suspected interfering steroid (e.g., aldosterone or 18-hydroxycortisol) and measure the 18-OHB concentration. A significant deviation from the expected value would suggest cross-reactivity or co-elution.[1]
-
Use a higher-resolution chromatography column: Switching to a column with a different selectivity, such as a pentafluorophenyl (PFP) or biphenyl (B1667301) phase, can help resolve isomers that are not separated on a standard C18 or C8 column.[6][7][8]
-
Modify your mobile phase gradient: Adjusting the organic solvent content or using a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) can alter the elution profile and potentially separate the interfering compounds.[7][8]
-
Check MRM transition ratios: If you are using multiple reaction monitoring (MRM), the ratio of your quantifier to qualifier ion transitions should be consistent across your standards and samples. A significant difference in this ratio in your samples can indicate the presence of an interfering substance.
Q3: How can I optimize my LC-MS/MS method to resolve 18-OHB from its isomers?
A3: Method optimization is key to resolving isomeric interference. Consider the following strategies:
-
Chromatographic Separation:
-
Column Choice: Utilize columns with alternative selectivities. While C18 columns are common, PFP or biphenyl columns can offer better separation for structurally similar steroids.[6][7][8]
-
Mobile Phase: Experiment with different mobile phase compositions. For example, using methanol as the organic modifier can provide different selectivity compared to acetonitrile (B52724).[7][8] Adding a small amount of an additive like ammonium (B1175870) fluoride (B91410) can also improve separation.[5]
-
Gradient Optimization: Employ a shallow gradient elution to maximize the separation of closely eluting compounds.
-
-
Mass Spectrometry:
-
MRM Transitions: Select unique precursor and product ion transitions for 18-OHB and potential interferents. While isomers have the same precursor ion mass, their product ions may differ.
-
Ion Mobility-Mass Spectrometry (IMS-MS): If available, IMS-MS can separate isomers based on their shape and size (collision cross-section) before mass analysis, providing an additional dimension of separation.[9]
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Fronting, Tailing, or Split Peaks) | Column degradation or contamination. | Flush the column, or replace it if necessary. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to improve peak shape. | |
| Sample solvent incompatible with the mobile phase. | Ensure the sample is dissolved in a solvent similar to the initial mobile phase. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. |
| Temperature variations. | Use a column oven to maintain a stable temperature. | |
| Column not properly equilibrated. | Ensure the column is adequately equilibrated before each injection. | |
| Low Signal Intensity / Poor Sensitivity | Ion suppression from the sample matrix. | Improve sample cleanup using Solid Phase Extraction (SPE). |
| Inefficient ionization. | Optimize electrospray ionization (ESI) source parameters (e.g., temperature, gas flow). | |
| Suboptimal MRM transitions. | Tune the mass spectrometer for the most sensitive precursor-to-product ion transitions for 18-OHB. |
Experimental Protocols
1. Sample Preparation using Solid Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment: To 500 µL of plasma, add an internal standard.
-
Protein Precipitation: Add an equal volume of a protein precipitating agent (e.g., zinc sulfate (B86663) or acetonitrile), vortex, and centrifuge.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute 18-OHB and other steroids with 1 mL of a strong organic solvent (e.g., methanol or a mixture of acetonitrile and methanol).[7][8]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
2. LC-MS/MS Parameters for 18-OHB Analysis
The following table provides a starting point for developing an LC-MS/MS method for 18-OHB and its common isomers.
| Parameter | Example Condition |
| LC Column | Waters Acquity UPLC HSS PFP (2.1 x 50 mm, 1.8 µm)[6] or Thermo Scientific Accucore Biphenyl (2.1 x 100 mm, 2.6 µm)[7][8] |
| Mobile Phase A | 5 mM ammonium formate (B1220265) in water[6] |
| Mobile Phase B | Methanol[6] or Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Note: Specific MRM transitions for 18-OHB and its isomers should be optimized for your instrument.
Quantitative Data Summary
The following tables summarize the performance characteristics of various LC-MS/MS methods for the analysis of 18-OHB and related steroids.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Linear Range (pg/mL) | LLOQ (pg/mL) | Reference |
| 18-OHB | 20 - 3000 | 20 | [10] |
| 18-OHF | 20 - 3000 | 20 | [10] |
| 18-OXOF | 5 - 3000 | 2.5 | [10] |
| Aldosterone | 25 - 5000 | 25 | [11] |
| 18-OHB (urine) | 25 - 5000 | 25 | [11] |
| Tetrahydroaldosterone (B195565) | 25 - 5000 | 25 | [11] |
Table 2: Recovery and Precision Data
| Analyte | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| 18-OHB | 94.59 - 105.27 | ≤ 4.6 | ≤ 4.6 | [5] |
| 20α-DHE | 85.21 - 101.23 | ≤ 4.3 | ≤ 4.3 | [5] |
| Aldosterone (urine) | 86.3 - 114 | 1.29 - 6.78 | 1.77 - 8.64 | [11] |
| 18-OHB (urine) | 86.3 - 114 | 1.29 - 6.78 | 1.77 - 8.64 | [11] |
| Tetrahydroaldosterone | 86.3 - 114 | 1.29 - 6.78 | 1.77 - 8.64 | [11] |
Visualizations
Caption: A logical workflow for troubleshooting inaccurate 18-Hydroxycorticosterone results.
Caption: Simplified biosynthesis pathway of 18-Hydroxycorticosterone and related steroids.
References
- 1. benchchem.com [benchchem.com]
- 2. Paper chromatographic systems for the separation of aldosterone, 18-hydroxycorticosterone, 18-hydroxydeoxycorticosterone, corticosterone and deoxycorticosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 18-Oxocortisol and 18-Hydroxycortisol. Is there clinical utility of these steroids? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the simultaneous quantification of 18-hydroxycorticosterone, 18-hydroxycortisol and 18-oxocortisol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in the quantification of 18-Hydroxycorticosterone.
Welcome to the technical support center for the quantification of 18-Hydroxycorticosterone (B144385). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to matrix effects in bioanalytical assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the quantification of 18-Hydroxycorticosterone using LC-MS/MS.
| Symptom | Potential Cause | Suggested Solution |
| Low Signal Intensity or Complete Signal Loss | Ion Suppression: Co-eluting matrix components, especially phospholipids, are interfering with the ionization of 18-Hydroxycorticosterone in the MS source.[1] | 1. Enhance Sample Cleanup: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) with specific phospholipid removal steps.[1] 2. Optimize Chromatography: Modify the LC gradient to separate 18-Hydroxycorticosterone from the suppression zone. A post-column infusion experiment can identify these zones.[1] 3. Use a Different Ionization Technique: If available, consider Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects than Electrospray Ionization (ESI).[2] |
| High Variability in Results (Poor Precision) | Inconsistent Matrix Effects: The composition of the matrix varies between samples, leading to different degrees of ion suppression or enhancement.[1] | 1. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., 18-Hydroxycorticosterone-d4) will co-elute and experience similar matrix effects as the analyte, providing more reliable quantification. 2. Improve Sample Preparation Consistency: Ensure uniform execution of the sample preparation protocol across all samples. Automation can help reduce variability.[2] |
| Inaccurate Quantification (Poor Accuracy) | Ion Enhancement or Uncorrected Suppression: Matrix components may be enhancing the analyte signal, or the internal standard may not be fully compensating for suppression. | 1. Perform a Matrix Effect Evaluation: Quantify the extent of the matrix effect using the post-extraction spike method.[3] 2. Matrix-Matched Calibrators: Prepare calibration standards in a representative blank matrix to match the study samples as closely as possible.[4] |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Matrix Component Accumulation on Column: Phospholipids and other endogenous materials can build up on the analytical column, degrading its performance.[5] | 1. Implement Column Washing: Use a robust column washing method between injections to remove strongly retained matrix components.[5] 2. Use a Guard Column: A guard column can protect the analytical column from contamination. 3. Optimize Injection Solvent: Ensure the injection solvent is not significantly stronger than the initial mobile phase to prevent peak distortion.[5] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they specifically impact 18-Hydroxycorticosterone analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting substances present in the sample matrix.[4] In the analysis of 18-Hydroxycorticosterone from biological fluids like plasma or serum, endogenous compounds such as phospholipids, salts, and other steroids can suppress or enhance the analyte's signal in the mass spectrometer's ion source. This interference can lead to inaccurate and imprecise quantification. Ion suppression is the more common phenomenon observed.[1]
Q2: I am using a stable isotope-labeled internal standard (SIL-IS). Shouldn't that correct for all matrix effects?
A2: While a SIL-IS is the gold standard for correcting matrix effects due to its similar physicochemical properties and co-elution with the analyte, it may not provide perfect correction in cases of severe ion suppression. If the signal for both the analyte and the SIL-IS is significantly suppressed, the assay's sensitivity can be compromised, potentially leading to results below the lower limit of quantification (LLOQ).
Q3: What are the most common sources of matrix effects in plasma or serum samples?
A3: Phospholipids are the primary culprits for matrix effects in plasma and serum analysis.[1] Due to their amphipathic nature, they are often co-extracted with steroids and can cause significant ion suppression in ESI-MS. Other sources include salts, endogenous metabolites, and administered drugs.
Q4: How can I quantitatively assess the degree of matrix effect in my assay?
A4: The most common method is the post-extraction spike analysis. This involves comparing the peak area of 18-Hydroxycorticosterone in a neat solution to its peak area when spiked into an extracted blank matrix from multiple sources. The ratio of the peak area in the matrix to the peak area in the neat solution provides a quantitative measure of the matrix effect (Matrix Factor). A value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[3]
Q5: What is the best sample preparation technique to minimize matrix effects for 18-Hydroxycorticosterone?
A5: Solid-Phase Extraction (SPE) is generally considered the most effective technique for minimizing matrix effects as it provides a cleaner extract compared to Protein Precipitation (PP) or Liquid-Liquid Extraction (LLE).[6] Modern SPE cartridges and plates are designed to specifically remove phospholipids, which are a major source of interference.[2] However, the choice of method may also depend on throughput needs and cost considerations.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the typical performance of common sample preparation methods for steroid analysis.
| Technique | Typical Recovery (%) | Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PP) | 85 - 105 | 30 - 60 (Suppression) | Simple, fast, low cost | High matrix effects, not very selective |
| Liquid-Liquid Extraction (LLE) | 75 - 95 | 15 - 40 (Suppression) | Good for removing salts and highly polar interferences | Can be labor-intensive, formation of emulsions, less effective for phospholipid removal |
| Solid-Phase Extraction (SPE) | 85 - 110 | < 15 | Provides the cleanest extracts, highly selective, can be automated | More expensive, requires method development |
Note: Values are approximate and can vary depending on the specific protocol, analyte, and matrix.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 18-Hydroxycorticosterone from Human Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add 20 µL of a stable isotope-labeled internal standard (SIL-IS) solution of 18-Hydroxycorticosterone (e.g., this compound).
-
Vortex for 10 seconds.
-
Add 400 µL of 4% phosphoric acid in water and vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of hexane (B92381) to remove non-polar interferences like lipids.[2]
-
-
Elution:
-
Elute 18-Hydroxycorticosterone with 1 mL of ethyl acetate (B1210297) or an appropriate organic solvent.[2]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Protocol 2: Liquid-Liquid Extraction (LLE) for 18-Hydroxycorticosterone from Human Serum
This protocol is a general guideline and may require optimization.
-
Sample Preparation:
-
To 500 µL of serum, add 50 µL of SIL-IS solution.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 2.5 mL of an organic solvent (e.g., methyl tert-butyl ether (MTBE) or a 75:25 v/v mixture of ethyl acetate and hexane).[7]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Protocol 3: Representative LC-MS/MS Parameters for 18-Hydroxycorticosterone
These parameters are a starting point and should be optimized for the specific instrument and column used.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile
-
Gradient: A suitable gradient to resolve 18-Hydroxycorticosterone from potential interferences (e.g., 5-95% B over 5-7 minutes).
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by direct infusion of an 18-Hydroxycorticosterone standard.
Visualizations
Caption: General experimental workflow for 18-Hydroxycorticosterone quantification.
Caption: Troubleshooting decision tree for addressing matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. agilent.com [agilent.com]
- 6. itspsolutions.com [itspsolutions.com]
- 7. Effective Extraction of a Panel of Steroid Hormones from Human Serum | Separation Science [sepscience.com]
Improving the recovery rate of 18-Hydroxycorticosterone-d4 during sample prep.
Welcome to the technical support center for improving the recovery rate of 18-Hydroxycorticosterone-d4 during sample preparation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of low recovery for this compound during sample preparation?
Low recovery of this compound can stem from several factors related to its chemical nature and the extraction procedure. Key causes include:
-
Suboptimal pH: The pH of the sample can influence the polarity and solubility of the analyte, affecting its partitioning between the aqueous and organic phases during Liquid-Liquid Extraction (LLE) or its retention on a Solid-Phase Extraction (SPE) sorbent.
-
Improper Solvent Selection: In LLE, the choice of extraction solvent is critical. For a polar steroid like 18-Hydroxycorticosterone, a sufficiently polar solvent is needed to efficiently extract it from the aqueous sample matrix. In SPE, the wash and elution solvents must be carefully selected to retain the analyte during washing steps and ensure complete elution.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process. This can lead to ion suppression or enhancement in the LC-MS analysis, which may be misinterpreted as low recovery. The use of a deuterated internal standard like this compound is intended to compensate for these effects.[1]
-
Incomplete Elution from SPE Sorbent: The analyte may bind too strongly to the SPE sorbent if the elution solvent is not strong enough, leading to incomplete recovery.
-
Analyte Instability: Although less common for this compound under standard conditions, degradation during sample processing can contribute to lower recovery.
-
Procedural Errors: Inaccurate pipetting, incomplete phase separation in LLE, or insufficient mixing can all lead to analyte loss.
Q2: Which sample preparation technique is best for this compound: SPE, LLE, or Protein Precipitation (PPT)?
The "best" technique depends on the specific requirements of your assay, such as required cleanliness of the final extract, sample throughput, and the complexity of the sample matrix.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by effectively removing interfering matrix components. This can lead to reduced matrix effects and improved assay sensitivity. SPE is highly amenable to automation.[2]
-
Liquid-Liquid Extraction (LLE): A classic and effective method that can yield high recoveries. However, it can be more labor-intensive, may require larger volumes of organic solvents, and is prone to emulsion formation.
-
Protein Precipitation (PPT): The simplest and fastest method, ideal for high-throughput screening. However, it is the least selective method and may result in extracts with significant matrix components, potentially leading to ion suppression in LC-MS/MS analysis.[3]
A comparison of these methods is provided in the table below.
Troubleshooting Guides
This section provides a structured approach to resolving common issues with this compound recovery for each of the main sample preparation techniques.
Issue: Low Recovery with Solid-Phase Extraction (SPE)
| Possible Cause | Suggested Solution |
| Inappropriate Sorbent Choice | For a polar steroid like 18-Hydroxycorticosterone, a reversed-phase sorbent (e.g., C18, HLB) is typically used. Hydrophilic-Lipophilic Balanced (HLB) sorbents can offer enhanced retention for polar analytes.[4] |
| Suboptimal Sample pH | Adjust the pH of the sample to ensure the analyte is in a neutral form to maximize retention on a reversed-phase sorbent. A pH around 7 is often a good starting point for neutral steroids. |
| Ineffective Wash Step | The wash solvent may be too strong, causing premature elution of the analyte. Use a weaker wash solvent (e.g., a lower percentage of organic solvent in water) to remove interferences without losing the analyte. |
| Incomplete Elution | The elution solvent may be too weak to disrupt the interaction between the analyte and the sorbent. Increase the polarity/strength of the elution solvent (e.g., increase the percentage of methanol (B129727) or acetonitrile). |
| Sorbent Drying | Allowing the sorbent bed to dry out after conditioning and before sample loading can lead to poor and inconsistent recoveries. Ensure the sorbent remains wetted. |
Issue: Low Recovery with Liquid-Liquid Extraction (LLE)
| Possible Cause | Suggested Solution |
| Incorrect Extraction Solvent | The polarity of the extraction solvent should be matched to the analyte. For polar steroids, consider solvents like methyl tert-butyl ether (MTBE) or ethyl acetate (B1210297). A mixture of solvents can also be optimized. |
| Suboptimal Sample pH | Adjusting the sample pH can alter the analyte's polarity. For neutral steroids, maintaining a neutral pH is generally recommended. |
| Insufficient Mixing | Ensure vigorous mixing (e.g., vortexing for at least 2 minutes) to maximize the surface area between the two phases and facilitate analyte transfer.[5] |
| Incomplete Phase Separation / Emulsion Formation | Centrifugation can help break emulsions. Adding salt ("salting out") to the aqueous phase can also improve phase separation and drive the polar analyte into the organic phase.[6] |
| Incorrect Solvent-to-Sample Ratio | A higher ratio of organic solvent to aqueous sample (e.g., 5:1 or greater) can improve extraction efficiency.[5] |
Issue: Low Signal/Recovery after Protein Precipitation (PPT)
| Possible Cause | Suggested Solution |
| Analyte Co-precipitation with Proteins | While less common for small molecules, ensure efficient protein crashing by using a sufficient volume of cold organic solvent (e.g., acetonitrile (B52724) or methanol, typically at a 3:1 ratio to sample volume).[7] |
| Significant Matrix Effects | PPT is the least clean of the methods. If significant ion suppression is observed, consider optimizing the chromatography to separate the analyte from the interfering matrix components or switch to a more rigorous sample preparation method like SPE. |
| Incomplete Protein Removal | Ensure thorough mixing and adequate centrifugation time and speed to pellet all precipitated proteins. Incomplete removal can lead to column clogging and instrument contamination. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Steroid Analysis
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Selectivity | High | Moderate to High | Low |
| Recovery | Generally high and reproducible (can be >90%) | Can be high, but more variable | Moderate to high, but analyte can be lost with precipitate |
| Extract Cleanliness | Excellent | Good | Fair |
| Throughput | Moderate to High (automatable) | Low to Moderate | High |
| Solvent Consumption | Low to Moderate | High | Low |
| Ease of Use | Moderate (requires method development) | Moderate | Easy |
| Cost per Sample | Highest | Moderate | Lowest |
Table 2: Reported Recovery Rates for Corticosteroids Using Various Techniques
| Analyte | Technique | Matrix | Recovery Rate (%) | Reference |
| 18-Hydroxycorticosterone | LC-MS/MS with optimized chromatography | Plasma | 94.59 - 105.27 | |
| Panel of 8 Steroids | Automated SPE (C18) | Serum/Plasma | 87 - 101 | [8] |
| Panel of 11 Steroids | SPE (SOLAµ HRP) | Serum | 42 - 95 | [9] |
| Panel of 12 Steroids | Protein Precipitation & LLE | Serum | 86.4 - 115.0 | [10] |
| Panel of 12 Steroids | Supported Liquid Extraction (SLE) | Plasma | 73.5 - 111.9 | [11] |
Note: Recovery rates are highly dependent on the specific protocol, analyte, and matrix. The use of a deuterated internal standard like this compound is crucial for correcting for inevitable sample losses and matrix effects.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline using a reversed-phase SPE cartridge (e.g., C18 or HLB). Optimization may be required.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add the internal standard solution containing this compound.
-
Vortex briefly to mix.
-
Dilute the sample 1:1 with a buffer (e.g., 10mM ammonium (B1175870) acetate) to normalize pH.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 drops per second).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5-10% methanol in water to remove polar interferences.
-
An optional second wash with a non-polar solvent like hexane (B92381) can be performed to remove lipids.[8]
-
-
Elution:
-
Elute the this compound with 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma
-
Sample Preparation:
-
To 500 µL of plasma in a glass tube, add the internal standard solution containing this compound.
-
Vortex briefly.
-
-
Extraction:
-
Add 2.5 mL of an appropriate extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a 9:1 mixture of ethyl acetate and hexane).
-
Cap the tube and vortex vigorously for 2 minutes.
-
-
Phase Separation:
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube. To maximize recovery, this extraction step can be repeated on the remaining aqueous layer, and the organic fractions pooled.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: Protein Precipitation (PPT) for this compound from Plasma
-
Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution containing this compound.
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile (or methanol).
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.[12]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase. This step helps to concentrate the analyte and ensures compatibility with the LC mobile phase.
-
Visualizations
Caption: Solid-Phase Extraction (SPE) Workflow Diagram.
Caption: Liquid-Liquid Extraction (LLE) Workflow Diagram.
Caption: Troubleshooting Logic for Low Analyte Recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. rocker.com.tw [rocker.com.tw]
- 3. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 4. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arborassays.com [arborassays.com]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. meridian.allenpress.com [meridian.allenpress.com]
Technical Support Center: LC-MS/MS Analysis of 18-Hydroxycorticosterone-d4
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for 18-Hydroxycorticosterone-d4 in LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis where the ionization efficiency of the target analyte, in this case, this compound, is reduced due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). This phenomenon can lead to decreased sensitivity, poor accuracy, and unreliable quantification. As a deuterated internal standard, this compound is used to compensate for these matrix effects; however, significant and variable ion suppression can still compromise the integrity of the results.
Q2: My signal for this compound is low and inconsistent. Is this due to ion suppression?
A2: A low and inconsistent signal for this compound is a classic symptom of ion suppression.[1] This occurs when molecules from the sample matrix co-elute with your internal standard, interfering with its ionization in the mass spectrometer's source.[1] This leads to a reduced and variable signal, which can negatively impact the accuracy and precision of your quantitative analysis.[1] Other potential causes for a low signal can include suboptimal instrument parameters, degradation of the standard, or inefficient sample extraction.[2]
Q3: How can I definitively identify if ion suppression is affecting my analysis?
A3: A post-column infusion experiment is a standard and effective method to identify regions in your chromatogram that are affected by ion suppression.[3][4] This technique involves infusing a constant flow of a standard solution of this compound into the mass spectrometer after the analytical column while a blank matrix sample is injected.[3] A significant drop in the stable baseline signal indicates the retention times at which matrix components are eluting and causing ion suppression.[3]
Q4: What are the most common sources of ion suppression in the analysis of corticosteroids like this compound?
A4: The primary sources of ion suppression in bioanalytical samples are endogenous matrix components that are not sufficiently removed during sample preparation. For corticosteroids analyzed in complex matrices like plasma, serum, or urine, the main culprits include:
-
Phospholipids (B1166683): Abundant in plasma and serum, these are known to cause significant ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection or preparation can interfere with the ionization process.
-
Proteins and Peptides: Residual proteins and peptides not removed during sample preparation can co-elute with the analyte and cause suppression.
-
Other Endogenous Molecules: Complex matrices contain a multitude of other small molecules that can interfere with ionization.
Q5: How can a deuterated internal standard like this compound help with ion suppression?
A5: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative bioanalysis. Because it is chemically almost identical to the native analyte, it is expected to co-elute and experience the same degree and variability of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise results.
Troubleshooting Guides
Issue: Low and/or Variable Signal Intensity for this compound
This guide provides a systematic approach to troubleshooting low and variable signal intensity, a common indicator of ion suppression.
Caption: Troubleshooting workflow for low signal intensity.
Strategies for Minimizing Ion Suppression
1. Optimize Sample Preparation
The most effective way to mitigate ion suppression is to remove interfering matrix components before LC-MS/MS analysis. The choice of sample preparation technique is critical.
| Sample Preparation Technique | Typical Analyte Recovery | Effectiveness in Removing Interferences | Considerations |
| Protein Precipitation (PPT) | Often < 80% | Low to Medium: Removes proteins but not necessarily phospholipids or salts. | Quick and simple, but may not be sufficient for complex matrices, often leading to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | ≥ 85%[5] | Medium to High: Effective at removing salts and some polar interferences. | Can be labor-intensive and may require large volumes of organic solvents. Good for removing highly polar and non-polar interferences. |
| Solid-Phase Extraction (SPE) | ≥ 79%[5] | High: Highly selective and can significantly reduce a wide range of interferences, including phospholipids. | Requires method development but offers the cleanest extracts, minimizing ion suppression. |
2. Optimize Chromatography
Chromatographic optimization aims to separate this compound from co-eluting matrix interferences.
-
Adjust Gradient Elution: A shallower gradient can improve the resolution between the analyte and interfering peaks.
-
Change Analytical Column: Different column chemistries (e.g., C18, PFP, Biphenyl) offer different selectivities. A PFP (pentafluorophenyl) or Biphenyl column can provide alternative selectivity for steroids compared to a standard C18 column.[6]
-
Modify Mobile Phase: Adjusting the organic solvent (methanol vs. acetonitrile) or pH can alter the retention of both the analyte and interferences.
3. Adjust Mass Spectrometer and Ionization Parameters
-
Switch Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression from non-volatile salts and phospholipids compared to Electrospray Ionization (ESI). If your instrument allows, testing your method with an APCI source is recommended.
-
Optimize Ion Source Parameters: Fine-tuning ion source parameters such as gas flows, temperature, and voltages can help to maximize the signal for this compound relative to background interferences.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment
This protocol details the setup to identify regions of ion suppression in a chromatogram.
Caption: Experimental setup for a post-column infusion experiment.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-union and necessary tubing
-
Standard solution of this compound (e.g., 100 ng/mL in 50:50 methanol (B129727):water)
-
Blank, extracted matrix sample (e.g., plasma or urine processed without the addition of internal standard)
Procedure:
-
System Setup: Connect the output of the analytical column to one port of the T-union. Connect a syringe pump containing the this compound standard solution to the second port of the T-union. Connect the third port of the T-union to the mass spectrometer's ion source.
-
Infusion: Set the syringe pump to deliver a constant, low flow rate of the standard solution (e.g., 5-10 µL/min).
-
MS Acquisition: Set up the mass spectrometer to monitor the specific MRM transition for this compound.
-
Establish Baseline: Begin the infusion with the LC mobile phase flowing. Allow the signal to stabilize to establish a constant baseline.
-
Injection: Inject the blank, extracted matrix sample onto the LC column and start the chromatographic gradient.
-
Data Analysis: Monitor the signal of the infused standard throughout the run. A stable baseline indicates no ion suppression. A significant drop in the signal indicates a region of ion suppression caused by eluting matrix components.[3]
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general procedure for cleaning up plasma samples to reduce matrix effects.
Materials:
-
SPE cartridges (e.g., C18 or mixed-mode)
-
Vacuum or positive pressure manifold
-
Plasma sample
-
Methanol (for conditioning and elution)
-
Water (for equilibration)
-
Wash solvent (e.g., 5-10% methanol in water)
-
Elution solvent (e.g., 90% methanol or acetonitrile)
Procedure:
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.
-
Load: Load the pre-treated plasma sample (e.g., diluted 1:1 with water) onto the SPE cartridge.
-
Wash: Pass 1 mL of the wash solvent through the cartridge to remove polar interferences like salts.
-
Elute: Elute this compound and the analyte of interest using 1 mL of the elution solvent.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) for Urine Samples
This protocol is suitable for extracting corticosteroids from a urine matrix.
Materials:
-
Urine sample
-
Extraction solvent (e.g., diethyl ether or a mixture of ethyl acetate (B1210297) and hexane)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To 1 mL of urine, add the this compound internal standard.
-
Extraction: Add 5 mL of the extraction solvent.
-
Mix: Vortex the sample vigorously for 2 minutes to ensure thorough mixing.
-
Separate: Centrifuge the sample at approximately 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collect: Carefully transfer the upper organic layer to a clean tube.
-
Evaporate and Reconstitute: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Protocol 4: Protein Precipitation (PPT) for Plasma Samples
This is a simpler but generally less effective method for sample cleanup.
Materials:
-
Plasma sample
-
Precipitating solvent (e.g., ice-cold acetonitrile (B52724) or methanol)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To 100 µL of plasma, add the this compound internal standard.
-
Precipitation: Add 300-400 µL of ice-cold acetonitrile (a 3:1 or 4:1 ratio of solvent to sample).
-
Mix: Vortex the sample vigorously for 1 minute to precipitate the proteins.
-
Centrifuge: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Collect: Carefully transfer the supernatant to a new tube for analysis. For cleaner results, the supernatant can be evaporated and reconstituted in the mobile phase.
References
- 1. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A dilute‐and‐shoot liquid chromatography–tandem mass spectrometry method for urinary 18‐hydroxycortisol quantification and its application in establishing reference intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Analysis of corticosteroids in urine by HPLC and thermospray LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimization of Chromatographic Separation for 18-Hydroxycorticosterone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 18-hydroxycorticosterone (B144385).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic analysis of 18-hydroxycorticosterone.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Resolution/Co-elution with Interfering Compounds | Inappropriate Stationary Phase: The column chemistry may not be providing sufficient selectivity for 18-hydroxycorticosterone and closely related steroids like aldosterone (B195564) or its isomers. | Column Selection: Consider columns with different selectivities. While C18 columns are a common starting point, phenyl-hexyl or polar-embedded phases (like Bonus-RP) can offer alternative selectivities for steroids.[1] For challenging separations, pentafluorophenyl (PFP) columns can also provide unique interactions.[2] |
| Suboptimal Mobile Phase Composition: The organic modifier (acetonitrile vs. methanol) and additives can significantly impact selectivity. | Mobile Phase Optimization: • Organic Modifier: Systematically evaluate both acetonitrile (B52724) and methanol (B129727). Methanol can sometimes offer different selectivity for structurally similar compounds.[1] • Additives: Small amounts of formic acid (typically 0.1%) in the mobile phase can improve peak shape and ionization efficiency in mass spectrometry.[3][4] • Gradient Optimization: A shallower gradient profile can enhance the separation of closely eluting peaks.[5] | |
| Inadequate Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase. | Temperature Adjustment: Experiment with column temperatures in the range of 30-50°C. Increased temperature can sometimes improve peak shape and resolution.[6] | |
| Peak Tailing | Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with polar functional groups on 18-hydroxycorticosterone, causing peak tailing. | Use of End-Capped Columns: Employ modern, well-end-capped columns to minimize exposed silanol groups.[5]Mobile Phase pH Adjustment: Operating at a lower pH (e.g., with formic acid) can suppress the ionization of silanol groups, reducing these secondary interactions.[5] |
| Column Overload: Injecting too much sample can lead to peak distortion. | Reduce Sample Concentration: Dilute the sample or reduce the injection volume. | |
| Irreproducible Retention Times | Inadequate Column Equilibration: Insufficient time for the column to re-equilibrate to the initial mobile phase conditions between injections, especially in gradient elution. | Increase Equilibration Time: Ensure the column is fully equilibrated before each injection. This is particularly crucial for gradient methods.[5] |
| Pump and Mobile Phase Issues: Fluctuations in pump performance or changes in mobile phase composition can cause retention time shifts. | System Check: • Ensure mobile phase components are thoroughly mixed and degassed.[7] • Check for leaks in the pump and fittings.[7] • If preparing the mobile phase online, consider hand-mixing to rule out proportioning valve issues.[8] | |
| Low Signal Intensity/Poor Sensitivity | Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., plasma, urine) can suppress the ionization of 18-hydroxycorticosterone in the mass spectrometer. | Improve Sample Preparation: Enhance the solid-phase extraction (SPE) protocol to more effectively remove interfering substances. This may involve testing different sorbents or optimizing the wash and elution steps.[8]Chromatographic Separation: Adjust the chromatography to separate 18-hydroxycorticosterone from the interfering matrix components.[5]Internal Standard: Use a stable isotope-labeled internal standard (e.g., d4-18-hydroxycorticosterone) to compensate for matrix effects.[4] |
| Suboptimal Detection Parameters: Incorrect mass spectrometry settings can lead to poor sensitivity. | MS Optimization: Infuse a standard solution of 18-hydroxycorticosterone to optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and determine the optimal multiple reaction monitoring (MRM) transitions.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the quantification of 18-hydroxycorticosterone?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the sensitive and specific quantification of 18-hydroxycorticosterone in biological matrices.[9][10][11][12] This technique offers high selectivity, which is crucial for distinguishing 18-hydroxycorticosterone from other structurally similar steroids.[9] Gas chromatography-mass spectrometry (GC-MS) has also been used.[13]
Q2: What type of HPLC column is recommended for the separation of 18-hydroxycorticosterone?
A2: A reversed-phase C18 column is a good starting point for method development.[4][14] However, for optimal separation from other corticosteroids, columns with different selectivities, such as phenyl-hexyl or polar-embedded phases, may provide better resolution.[1] The choice of column will also depend on the specific sample matrix and potential interferences.
Q3: How can I prepare plasma or serum samples for 18-hydroxycorticosterone analysis?
A3: Solid-phase extraction (SPE) is a common and effective method for sample cleanup and concentration.[3][9] A typical workflow involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analyte.[3] It is also important to follow proper sample collection procedures, such as using appropriate collection tubes (e.g., SST or EDTA) and storing samples frozen.[10][15]
Q4: What are some common mobile phases used for the HPLC separation of 18-hydroxycorticosterone?
A4: Typical mobile phases for reversed-phase chromatography of 18-hydroxycorticosterone consist of a mixture of water and an organic solvent, such as acetonitrile or methanol.[14] A small amount of an additive like formic acid (e.g., 0.1-0.2%) is often included to improve peak shape and enhance ionization in mass spectrometry.[3][4] Gradient elution is commonly employed to achieve optimal separation.[4]
Q5: How can I avoid interference from other steroids like aldosterone?
A5: Achieving baseline separation from other structurally similar steroids is a key challenge. Optimization of both the stationary phase (column chemistry) and the mobile phase composition is critical.[16] LC-MS/MS provides an additional layer of selectivity by monitoring specific precursor-to-product ion transitions for each compound.[16]
Experimental Protocols
Protocol 1: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 500 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard (e.g., d4-18-hydroxycorticosterone).
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute 18-hydroxycorticosterone from the cartridge with 1 mL of a high-percentage organic solvent (e.g., 90% acetonitrile or methanol).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[3]
Protocol 2: General LC-MS/MS Method for 18-Hydroxycorticosterone
This is a starting point for method development and will require optimization based on your specific instrumentation.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[3]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B. For example, 30% to 95% B over 5 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 35-40°C.[4]
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.[3]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for 18-hydroxycorticosterone and its internal standard by infusing a standard solution.
-
Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal for the analyte.[5]
-
Quantitative Data Summary
The following tables summarize quantitative data from published methods for the analysis of 18-hydroxycorticosterone.
Table 1: LC-MS/MS Method Performance
| Analyte | Linearity Range (pg/mL) | Lower Limit of Quantification (LLOQ) (pg/mL) | Reference |
| 18-Hydroxycorticosterone | 20 - 3000 | 20 | [9] |
| 18-Hydroxycorticosterone | 25 - 5000 | 25 | [12] |
Table 2: Reference Intervals for 18-Hydroxycorticosterone in Plasma
| Population | Reference Interval (pg/mL) | Reference |
| Healthy Individuals (Male & Female) | 90.5 - 1040.6 | [9] |
Visualizations
Caption: Troubleshooting decision tree for common chromatographic issues.
Caption: General experimental workflow for 18-hydroxycorticosterone analysis.
References
- 1. agilent.com [agilent.com]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. benchchem.com [benchchem.com]
- 4. A dilute‐and‐shoot liquid chromatography–tandem mass spectrometry method for urinary 18‐hydroxycortisol quantification and its application in establishing reference intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the simultaneous quantification of 18-hydroxycorticosterone, 18-hydroxycortisol and 18-oxocortisol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lab Test | Corewell Health Laboratory [beaumontlaboratory.com]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification and measurement of 18-hydroxycorticosterone metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 18-Hydroxycorticosterone | MLabs [mlabs.umich.edu]
- 16. taylorandfrancis.com [taylorandfrancis.com]
How to prevent H/D exchange in deuterated internal standards.
Welcome to the technical support center for deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing hydrogen-deuterium (H/D) exchange and to offer troubleshooting solutions for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is H/D exchange and why is it a problem for quantitative analysis?
A1: Hydrogen-deuterium (H/D) exchange is a chemical reaction where a deuterium (B1214612) atom on a labeled internal standard is replaced by a hydrogen atom from the surrounding environment, such as solvents or the sample matrix.[1][2] This process, also known as back-exchange, can compromise the integrity of the internal standard.[2][3] If the deuterium label is lost, the internal standard can be mistaken for the unlabeled analyte, leading to inaccurate quantification, "false positives," and inconsistent results.[1][4]
Q2: Which functional groups and label positions are most susceptible to H/D exchange?
A2: Deuterium atoms attached to heteroatoms like oxygen (in alcohols, phenols, carboxylic acids), nitrogen (in amines), and sulfur are highly susceptible to exchange.[1][4] Additionally, deuterium atoms on a carbon atom adjacent to a carbonyl group can also exchange under certain conditions due to keto-enol tautomerism.[1][3] Labels on aromatic rings or stable aliphatic C-H bonds are generally more stable and less prone to exchange under typical analytical conditions.[5]
Q3: What are the primary factors that influence the rate of H/D exchange?
A3: The rate of H/D exchange is influenced by several key factors:
-
pH: The exchange rate is catalyzed by both acids and bases.[6][7] The minimum exchange rate for many compounds, particularly for amide protons in proteins, occurs in a pH range of approximately 2.5 to 3.[1][5][8]
-
Temperature: Higher temperatures accelerate the rate of H/D exchange.[1][5]
-
Solvent: Protic solvents, such as water and methanol (B129727), can readily donate protons and facilitate H/D exchange.[5][9] Aprotic solvents like acetonitrile (B52724) and tetrahydrofuran (B95107) are less likely to cause exchange.[1][10]
Q4: What are the ideal storage conditions for deuterated internal standards?
A4: Proper storage is crucial to maintain the isotopic and chemical purity of deuterated standards.[11] General recommendations include:
-
Temperature: Cool, dry conditions are recommended, with many standards being stable when stored in methanol at 4°C.[11][12] For long-term storage, temperatures of -20°C are often advised.[12]
-
Protection from Light: Store standards in amber vials or in the dark to prevent photodegradation.[11][12]
-
Inert Atmosphere: To prevent oxidation and moisture absorption, handle and store deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.[11][12][13]
-
Container: Use tightly sealed containers. Single-use ampoules are ideal for minimizing contamination from atmospheric moisture.[11][13]
Q5: How can I test for the stability of my deuterated internal standard in my experimental conditions?
A5: You can perform an incubation study to assess the stability of your deuterated internal standard. This involves incubating the standard in a blank matrix for a duration equivalent to your sample preparation and analysis time.[2][3] A significant decrease in the internal standard's signal or the appearance of a signal corresponding to the unlabeled analyte indicates instability or back-exchange.[2]
Troubleshooting Guides
Issue: Inconsistent or Inaccurate Quantitative Results
If you are observing inconsistent or inaccurate quantitative results despite using a deuterated internal standard, it could be due to H/D exchange.
Troubleshooting Workflow for Isotopic Exchange
Caption: A troubleshooting workflow for identifying and addressing H/D exchange.
Issue: Decreasing Internal Standard Signal Over a Sequence of Injections
A gradual decrease in the mass-to-charge ratio (m/z) of your deuterated internal standard over a series of injections is a strong indicator of back-exchange occurring in the autosampler or during the LC run.[5]
Factors Influencing H/D Exchange Rate
| Factor | Condition Promoting Exchange | Mitigation Strategy |
| pH | High (>8) or Low (<2) | Maintain pH between 2.5 and 7 for minimal exchange.[5] |
| Temperature | High | Store and analyze at low temperatures (e.g., 4°C).[5] |
| Solvent | Protic (e.g., H₂O, CH₃OH) | Use aprotic solvents (e.g., acetonitrile, THF) when possible.[5] |
| Label Position | On Heteroatoms (O, N, S) | Choose standards with labels on stable carbon positions.[5] |
| Label Position | Alpha to Carbonyl | Be cautious with pH and temperature.[5] |
| Label Position | Aromatic/Aliphatic C-H | Generally stable under typical analytical conditions.[5] |
Experimental Protocols
Protocol 1: Stability Assessment of a Deuterated Internal Standard
Objective: To evaluate the stability of a deuterated internal standard under specific analytical conditions by incubating it in the sample matrix and solvent over time.[2]
Materials:
-
Deuterated internal standard (IS) stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
Sample preparation solvents (e.g., reconstitution solvent, mobile phase)
-
LC-MS/MS system
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of the IS into the blank matrix and immediately process it according to your standard sample preparation protocol.[2]
-
Incubated Matrix Samples: Spike the same concentration of the IS into the blank matrix and incubate it under conditions that mimic your typical sample handling and storage (e.g., room temperature for 4 hours, 4°C for 24 hours).[2]
-
Incubated Solvent Samples: Spike the IS into your sample reconstitution solvent and incubate under similar conditions.[2]
-
-
Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.[2]
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent) by LC-MS/MS. Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.[2]
-
Data Analysis:
-
Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease suggests degradation or exchange.[2]
-
Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indication of back-exchange.[2]
-
Protocol 2: Preparation of a Stock Solution from a Solid Deuterated Standard
Objective: To prepare an accurate and stable stock solution from a solid deuterated standard while minimizing contamination and H/D exchange.
Materials:
-
Solid deuterated standard
-
High-purity, dry solvent (aprotic preferred, e.g., acetonitrile)
-
Calibrated analytical balance
-
Class A volumetric flask
-
Amber vial with a PTFE-lined cap
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Equilibration: Allow the container with the solid standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[5][12]
-
Weighing: In a dry and inert atmosphere (e.g., a glove box or under a stream of nitrogen), accurately weigh the required amount of the standard.[12]
-
Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask. Add a small amount of the chosen solvent to dissolve the standard completely. Gentle vortexing or sonication may be used to aid dissolution.[5][12]
-
Dilution: Once fully dissolved, dilute the solution to the mark with the same solvent.[12]
-
Mixing: Securely cap the flask and mix the solution thoroughly by inversion.[12]
-
Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store the solution under the recommended conditions (cool, dark, and tightly sealed).[11][12] It is advisable to prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock.[11]
Visualizations
Mechanism of H/D Exchange
Caption: Simplified mechanisms of acid- and base-catalyzed H/D exchange at a heteroatom (X).
Decision Tree for Selecting a Deuterated Internal Standard
Caption: A decision tree to guide the selection of an appropriate deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 8. Differential hydrogen/deuterium exchange mass spectrometry analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Dealing with peak broadening for abundant steroids in mass spectrometry.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak broadening with abundant steroids in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak broadening for abundant steroids in my LC-MS analysis?
Peak broadening in the analysis of abundant steroids can stem from several factors, often related to the high concentration of the analyte. The primary causes include:
-
Column Overload: This is the most frequent reason for peak broadening with highly concentrated samples. It occurs in two ways:
-
Mass Overload: The amount of steroid injected exceeds the binding capacity of the stationary phase at the column inlet. This saturation causes excess molecules to move down the column more quickly, resulting in a characteristic "shark-fin" or right-triangular peak shape with a leading edge.[1][2][3][4]
-
Volume Overload: The volume of the injected sample is too large, causing the sample band to spread out before it fully interacts with the stationary phase. This leads to symmetrical peak broadening.[1][2][4]
-
-
Extra-Column Volume (Dead Volume): This refers to all the volume within the LC system outside of the column itself, such as tubing, fittings, and the detector cell. Excessive dead volume can cause the separated analyte bands to spread out and mix, leading to broader peaks.[5][6]
-
Inappropriate Sample Solvent: If the sample solvent is significantly stronger than the initial mobile phase, it can carry the analyte down the column too quickly without proper focusing at the column head, resulting in peak distortion.[7][8]
-
Mass Spectrometer Detector Saturation: At very high concentrations, the mass spectrometer detector can become saturated, leading to flat-topped or distorted peaks.[3][9]
-
System and Method Issues: Other factors such as improper column installation, column contamination, temperature fluctuations, and suboptimal data collection rates can also contribute to peak broadening.[7][10][11][12]
Q2: How can I differentiate between mass overload and volume overload?
Distinguishing between mass and volume overload is crucial for effective troubleshooting. Here are the key differences:
| Characteristic | Mass Overload | Volume Overload |
| Peak Shape | Asymmetrical, often with a steep front and a tailing back ("shark-fin" or right-triangular shape).[3][4] | Symmetrical peak broadening.[1] |
| Retention Time | Retention time of the peak apex tends to decrease as the injected mass increases.[3][4] | Retention time may increase slightly with larger injection volumes.[1] |
| Primary Cause | Too much analyte mass injected onto the column.[1][2] | The injected sample volume is too large.[1][2] |
Q3: My steroid peaks are broad, but the concentration isn't excessively high. What else could be the problem?
If you've ruled out column overload, consider these other potential causes for peak broadening:
-
Extra-Column Volume (Dead Volume): Ensure all tubing is as short as possible with a narrow internal diameter and that all fittings are properly seated to minimize dead volume.[5][6]
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may have degraded.[7][8]
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the target steroids, leading to poor peak shape.
-
Suboptimal Data Acquisition Rate: The data collection rate of the mass spectrometer may be too slow for the narrow peaks being eluted, resulting in an artificially broad peak.[10]
-
Matrix Effects: Components in the sample matrix can interfere with the ionization of the target steroid, leading to peak distortion.[13]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Column Overload
This guide provides a step-by-step approach to address peak broadening caused by column overload.
Step 1: Confirm Column Overload
-
Perform a Dilution Series: Prepare and inject a series of dilutions of your sample (e.g., 1:10, 1:100, 1:1000).
-
Analyze Peak Shape and Retention Time: Observe the chromatograms. If the peak shape improves (becomes more symmetrical) and the retention time increases and stabilizes at lower concentrations, column overload is the likely cause.[3]
Step 2: Mitigate Mass Overload
-
Reduce Sample Concentration: The most straightforward solution is to dilute the sample before injection.
-
Decrease Injection Volume: Inject a smaller volume of the sample.[9][10]
-
Use a Higher Capacity Column: Switch to a column with a larger internal diameter or a thicker stationary phase, which can handle a higher mass of the analyte.[2]
Step 3: Mitigate Volume Overload
-
Reduce Injection Volume: Inject a smaller volume of the sample.[4]
-
Use a Weaker Sample Solvent: Dissolve the sample in a solvent that is weaker than or the same strength as the initial mobile phase. This will help to focus the analyte at the head of the column.[7][8]
Experimental Protocols
Protocol 1: Sample Dilution Study to Diagnose Column Overload
Objective: To determine if peak broadening is caused by mass overload.
Methodology:
-
Prepare a Stock Solution: Prepare a stock solution of the abundant steroid in a suitable solvent at a concentration that is known to cause peak broadening.
-
Create a Dilution Series: Prepare a serial dilution of the stock solution to create a range of concentrations (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL, 100 ng/mL, and 10 ng/mL).
-
LC-MS Analysis: Inject a constant volume of each dilution onto the LC-MS system using the standard analytical method.
-
Data Analysis:
-
Examine the peak shape for each concentration. Look for a transition from an asymmetrical, overloaded peak to a more symmetrical Gaussian peak as the concentration decreases.
-
Plot retention time versus concentration. A significant shift to a later, stable retention time at lower concentrations is indicative of mass overload.[3]
-
Visualizations
Caption: Troubleshooting workflow for peak broadening.
Caption: Visual comparison of mass vs. volume overload.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. bvchroma.com [bvchroma.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. halocolumns.com [halocolumns.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. zefsci.com [zefsci.com]
- 12. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Enhancing 18-Hydroxycorticosterone Detection Sensitivity
Welcome to the technical support center for the sensitive detection of 18-Hydroxycorticosterone (B144385) (18-OH-B). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Guides
This section provides solutions to common problems encountered during the detection of 18-Hydroxycorticosterone using various analytical methods.
Immunoassay (ELISA) Troubleshooting
Enzyme-Linked Immunosorbent Assays (ELISAs) are a common method for quantifying 18-OH-B. However, their sensitivity can be affected by several factors.
Issue 1: Low Sensitivity or Weak Signal
-
Question: My ELISA for 18-Hydroxycorticosterone is showing a weak or no signal. What are the possible causes and solutions?
-
Answer:
-
Suboptimal Reagent Concentrations: Ensure that the concentrations of the capture antibody, detection antibody, and enzyme conjugate are optimized. Perform a titration of each reagent to determine the optimal concentration for your assay.
-
Improper Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol. Deviations can significantly impact binding efficiency. Consider increasing the incubation time for the primary antibody to enhance signal.
-
Degraded Reagents: Ensure that all reagents, especially the 18-OH-B standard and enzyme conjugate, have not expired and have been stored correctly. Avoid repeated freeze-thaw cycles.
-
Inactive Enzyme or Substrate: Confirm the activity of the enzyme conjugate and the substrate. Prepare fresh substrate solution before each use and protect it from light.
-
Issue 2: High Background
-
Question: I am observing high background in my 18-Hydroxycorticosterone ELISA. How can I reduce it?
-
Answer:
-
Insufficient Washing: Inadequate washing can leave unbound reagents in the wells, leading to a high background signal. Increase the number of wash cycles and ensure that the wells are completely emptied after each wash.
-
Non-specific Binding: To prevent non-specific binding of antibodies, use an appropriate blocking buffer (e.g., BSA or casein) and ensure sufficient blocking time. Adding a non-ionic detergent like Tween-20 to the wash buffer can also help.
-
Cross-Reactivity: The antibody may be cross-reacting with other structurally similar steroids present in the sample.[1][2][3] To mitigate this, consider a sample purification step, such as solid-phase extraction (SPE), before performing the ELISA.
-
Contaminated Reagents: Use fresh, high-quality reagents to avoid contamination that can contribute to high background.
-
Issue 3: High Variability Between Replicates
-
Question: My duplicate or triplicate readings for the same 18-Hydroxycorticosterone sample are not consistent. What could be the reason?
-
Answer:
-
Pipetting Errors: Ensure accurate and consistent pipetting technique. Use calibrated pipettes and fresh tips for each sample and reagent.
-
Inadequate Mixing: Thoroughly mix all reagents and samples before adding them to the wells.
-
Edge Effects: To avoid temperature gradients across the plate, which can lead to "edge effects," ensure the plate is at room temperature before starting and incubate it in a temperature-controlled environment.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Troubleshooting
LC-MS/MS is a highly sensitive and specific method for 18-OH-B quantification. However, matrix effects and chromatographic issues can arise.
Issue 1: Poor Sensitivity and Ion Suppression
-
Question: My 18-Hydroxycorticosterone signal is low and inconsistent in my LC-MS/MS analysis. How can I address this?
-
Answer:
-
Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress the ionization of 18-OH-B.
-
Improve Sample Preparation: Implement a more rigorous sample clean-up method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.
-
Use an Internal Standard: A stable isotope-labeled internal standard (e.g., 18-Hydroxycorticosterone-d4) is crucial to compensate for matrix effects and variations in sample processing.
-
Optimize Chromatography: Adjust the chromatographic gradient to separate 18-OH-B from interfering matrix components.
-
-
Suboptimal Ionization Source Parameters: Optimize the ion source parameters, such as spray voltage, gas flows, and temperature, to maximize the ionization of 18-OH-B.
-
Issue 2: Inadequate Chromatographic Separation
-
Question: I am having difficulty separating 18-Hydroxycorticosterone from its isomers. What can I do?
-
Answer:
-
Column Selection: The choice of the analytical column is critical for resolving isomers. Consider using a column with a different stationary phase chemistry, such as a biphenyl (B1667301) or pentafluorophenyl (PFP) phase, which can offer different selectivity for steroids compared to traditional C18 columns.
-
Mobile Phase Optimization:
-
Organic Modifier: Experiment with different organic modifiers (e.g., methanol (B129727) vs. acetonitrile) as they can alter the elution profile of steroids.
-
Gradient Slope: A shallower gradient can improve the resolution between closely eluting isomers.
-
-
Temperature: Optimizing the column temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, potentially improving separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
GC-MS is another powerful technique for steroid analysis, but it requires derivatization and careful optimization.
Issue 1: Poor Peak Shape and Tailing
-
Question: The peaks for my derivatized 18-Hydroxycorticosterone in GC-MS are tailing. What is the cause and solution?
-
Answer:
-
Incomplete Derivatization: Ensure the derivatization reaction goes to completion. Optimize the reaction time, temperature, and reagent concentrations.
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can cause peak tailing. Use a deactivated liner and a high-quality, inert GC column.
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing. Reduce the injection volume or dilute the sample.
-
Issue 2: Low Response and Poor Sensitivity
-
Question: I am getting a low signal for 18-Hydroxycorticosterone in my GC-MS analysis. How can I improve the sensitivity?
-
Answer:
-
Derivatization Efficiency: The choice of derivatizing agent is crucial. Trimethylsilyl (TMS) ethers are commonly used for steroids. Ensure the derivatization procedure is optimized for 18-OH-B.
-
Injection Technique: Optimize the injection parameters, such as injector temperature and split ratio, to ensure efficient transfer of the analyte onto the column.
-
MS Parameters: Tune the mass spectrometer to ensure optimal sensitivity for the characteristic ions of the derivatized 18-OH-B.
-
Frequently Asked Questions (FAQs)
Q1: Which detection method is the most sensitive for 18-Hydroxycorticosterone?
A1: LC-MS/MS is generally considered the most sensitive and specific method for the quantification of 18-Hydroxycorticosterone, often achieving lower limits of quantification (LLOQ) in the low pg/mL range.[4] Immunoassays can also be highly sensitive, but may be more susceptible to cross-reactivity.
Q2: What are the common cross-reactants in 18-Hydroxycorticosterone immunoassays?
A2: Due to its structural similarity to other corticosteroids, 18-Hydroxycorticosterone immunoassays can potentially cross-react with compounds like corticosterone, aldosterone (B195564), and cortisol.[1][2] The degree of cross-reactivity varies depending on the specificity of the antibody used in the kit. It is essential to review the cross-reactivity data provided by the manufacturer.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of 18-Hydroxycorticosterone?
A3: To minimize matrix effects, a robust sample preparation method is key. This often involves solid-phase extraction (SPE) to remove interfering substances like phospholipids. The use of a stable isotope-labeled internal standard is also highly recommended to correct for any remaining matrix-induced ion suppression or enhancement. Additionally, optimizing the chromatographic separation to resolve 18-Hydroxycorticosterone from co-eluting matrix components is crucial.
Q4: Is derivatization always necessary for GC-MS analysis of 18-Hydroxycorticosterone?
A4: Yes, derivatization is generally required for the GC-MS analysis of steroids like 18-Hydroxycorticosterone. This process increases their volatility and thermal stability, making them suitable for gas chromatography. It also improves their chromatographic behavior, leading to better peak shape and sensitivity.
Quantitative Data Summary
The following table summarizes the performance characteristics of different methods for the detection of 18-Hydroxycorticosterone.
| Method | Lower Limit of Quantification (LLOQ) | Linearity Range | Recovery (%) | Reference |
| Immunoassay (ELISA) | 50 pg/tube | 5 - 1000 ng/dL | Not Reported | [5] |
| LC-MS/MS (Plasma) | 20 pg/mL | 20 - 3000 pg/mL | Not Reported | [4] |
| LC-MS/MS (Plasma) | 0.48 ng/mL (median level) | Not Reported | 94.59 - 105.27 | [6] |
| GC-MS | Not Specifically Reported | Not Reported | Not Reported |
Note: The performance characteristics can vary significantly between different laboratories, instruments, and specific assay protocols.
Experimental Protocols
Detailed Methodology for LC-MS/MS Detection of 18-Hydroxycorticosterone in Human Plasma
This protocol is a representative example and may require optimization for specific laboratory conditions.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 200 µL of plasma, add an internal standard (e.g., this compound).
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto a pre-conditioned SPE cartridge (e.g., C18).
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute the 18-Hydroxycorticosterone and the internal standard with a stronger organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Column: A high-resolution reversed-phase column (e.g., C18 or Biphenyl, <2 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time to achieve optimal separation.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both 18-Hydroxycorticosterone and its internal standard.
-
Signaling Pathways and Workflows
Aldosterone Synthesis Pathway
18-Hydroxycorticosterone is a key intermediate in the biosynthesis of aldosterone from cholesterol in the zona glomerulosa of the adrenal cortex. This pathway is regulated by the renin-angiotensin system and plasma potassium levels.
Caption: Simplified pathway of aldosterone synthesis from cholesterol.
General Experimental Workflow for 18-Hydroxycorticosterone Detection
This diagram illustrates a typical workflow for the analysis of 18-Hydroxycorticosterone from a biological sample.
Caption: General workflow for 18-Hydroxycorticosterone analysis.
Troubleshooting Logic for Low Sensitivity in Immunoassays
This diagram provides a logical approach to troubleshooting low sensitivity issues in 18-Hydroxycorticosterone immunoassays.
Caption: Troubleshooting decision tree for low ELISA sensitivity.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]
- 4. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the simultaneous quantification of 18-hydroxycorticosterone, 18-hydroxycortisol and 18-oxocortisol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Enzyme immunoassay for serum 18-hydroxycorticosterone and its clinical application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods Using Different Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is a cornerstone of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] The fundamental principle is that a SIL-IS will behave identically to the analyte during sample extraction, chromatography, and ionization, thereby compensating for variations in the analytical process.[1] However, the choice of the deuterated standard itself—specifically, the number and position of deuterium (B1214612) atoms—can influence assay performance.[1] This guide provides a comparative overview of the cross-validation of analytical methods when employing different deuterated internal standards, supported by experimental data and detailed protocols.
The Critical Role of the Internal Standard in Bioanalysis
An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, leading to a consistent analyte-to-internal standard peak area ratio across different samples.[1] While SIL-IS are considered the gold standard, unexpected behaviors can arise.[3][4] Deuterium-labeled compounds may sometimes exhibit slightly different chromatographic retention times or extraction recoveries compared to the non-labeled analyte, a phenomenon known as the "isotope effect".[5] Therefore, careful validation and cross-validation are imperative when changing the internal standard.[1]
The following diagram illustrates the conceptual function of an ideal internal standard in quantitative analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
Validating "Dilute-and-Shoot" LC-MS/MS for Urinary Steroid Analysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of urinary steroids is paramount. While various methods exist, the "dilute-and-shoot" liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach has gained traction due to its simplicity and speed. This guide provides an objective comparison of this method with traditional techniques, supported by experimental data, to aid in selecting the most suitable approach for your analytical needs.
The "Dilute-and-Shoot" LC-MS/MS Method: A Streamlined Approach
The core principle of the dilute-and-shoot method is its minimal sample preparation.[1][2] This technique involves diluting a urine sample with a suitable solvent, often containing an internal standard, followed by direct injection into the LC-MS/MS system.[1][2][3] This simplicity makes it an attractive option for high-throughput laboratories.[2][4]
A key advantage of this method is the reduction of analyte loss that can occur during more extensive extraction procedures. The primary drawback is the potential for matrix effects, where other components in the urine can interfere with the ionization of the target steroids, potentially affecting accuracy.[1][4] However, appropriate dilution and the use of isotopically labeled internal standards can effectively mitigate these effects.[4]
Alternative Methods for Urinary Steroid Analysis
Two primary alternatives to the dilute-and-shoot LC-MS/MS method are derivatization-based techniques coupled with gas chromatography-mass spectrometry (GC-MS) and immunoassays.
Derivatization-Based GC-MS/MS: This classic approach involves chemically modifying the steroid molecules to increase their volatility and improve their chromatographic properties for GC-MS analysis.[5] While robust and capable of providing high separation efficiency, this method is often labor-intensive and time-consuming due to the additional derivatization and extraction steps.[5][6]
Immunoassays: These methods, such as ELISA, rely on the specific binding of antibodies to target steroids.[7][8][9] They are generally fast, cost-effective, and do not require extensive sample preparation or sophisticated instrumentation.[7] However, a significant limitation is the potential for cross-reactivity, where the antibody may bind to structurally similar but distinct steroid molecules, leading to inaccurate results.[9][10] Studies have shown that immunoassays can overestimate urinary free cortisol levels compared to LC-MS/MS.[11]
Performance Comparison
The choice of analytical method hinges on a balance of performance characteristics. The following tables summarize the quantitative performance of the dilute-and-shoot LC-MS/MS method and compare it with alternative techniques based on published data.
Table 1: Performance Characteristics of Dilute-and-Shoot LC-MS/MS Methods for Urinary Steroids
| Analyte(s) | Linearity Range | Accuracy (% Recovery) | Precision (%RSD/%CV) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| Various Anabolic Steroids (conjugated & unconjugated) | Not specified | >70% for 55 out of 57 steroids | Interday RSD: 0.7-14.5% | LOD: 0.05-2 ng/mL; LOQ: 0.2-10 ng/mL | [12] |
| 115 Drugs and Metabolites (including some steroids) | Not specified | Not specified | Not specified | LOD: 0.01-1.5 ng/mL; LOQ: 0.05-5 ng/mL | [13] |
| Urinary Free Cortisol | 0.625-500 ng/mL | 93.3-109% | Intra-day CV: ≤5.70%; Inter-day CV: ≤5.33% | Not specified | [3] |
| 18-hydroxycortisol | 4.28 to 8.77 x 10³ nmol/L | 97.8-109.2% | Intra- & Inter-precision: <3% | LOQ: 4.28 nmol/L | [14] |
| 95 Illicit Drugs and Medicines | Not specified | Bias within ± 20% | Within-run & between-run CV: <20% | LOQ: 20-100 ng/mL | [15] |
| 11 Deconjugated Steroids | R² > 0.99 | 98.2-115.0% | Intra- & Inter-day precision: <10.1% | Not specified | [16] |
Table 2: Comparison of Analytical Methods for Urinary Steroid Analysis
| Feature | Dilute-and-Shoot LC-MS/MS | Derivatization-Based GC-MS/MS | Immunoassay |
| Sample Preparation Time | Minimal (minutes)[1][10] | Extensive (hours)[5] | Minimal (minutes) |
| Specificity | High | High[5] | Variable, prone to cross-reactivity[9] |
| Throughput | High[2][4] | Low | High[7] |
| Matrix Effects | Potential, requires mitigation[1][4] | Less prominent after extraction[5] | Can be affected by matrix components |
| Cost per Sample | Moderate | High | Low[7] |
| Multiplexing Capability | Excellent, can analyze many steroids simultaneously[17] | Good | Limited, typically single analyte |
Experimental Protocols
Dilute-and-Shoot LC-MS/MS Method for Urinary Free Cortisol
This protocol is a representative example of a dilute-and-shoot procedure.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine at a high speed (e.g., 13,000 rpm) for 10 minutes to pellet any particulate matter.[10]
-
-
Dilution:
-
Take a small aliquot (e.g., 50 µL) of the supernatant.[3]
-
Add a larger volume (e.g., 200 µL) of a dilution solution, typically a mixture of methanol (B129727) and water (e.g., 50:50 v/v), containing the isotopically labeled internal standard (e.g., cortisol-¹³C₃).[3]
-
Vortex the mixture thoroughly.
-
-
Analysis:
-
Transfer the diluted sample to an autosampler vial.
-
Inject a specific volume (e.g., 10-20 µL) into the LC-MS/MS system.[10][16]
-
Perform chromatographic separation on a suitable column (e.g., C18) with a gradient elution.[13]
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Alternative Method: Solid-Phase Extraction (SPE) LC-MS/MS
For comparison, a typical SPE protocol involves more steps.
-
Sample Pre-treatment:
-
Solid-Phase Extraction:
-
Condition the SPE plate (e.g., C18) with methanol and then water.
-
Load the urine sample onto the plate.
-
Wash the plate with a weak solvent to remove interferences.
-
Elute the steroids with a stronger solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Visualizing the Workflow
Caption: Workflow of the dilute-and-shoot LC-MS/MS method.
Caption: Key performance characteristics of different urinary steroid analysis methods.
Conclusion
The dilute-and-shoot LC-MS/MS method offers a compelling balance of speed, simplicity, and accuracy for the quantification of urinary steroids. While it may be susceptible to matrix effects, these can be managed with proper validation and the use of internal standards. For high-throughput screening and clinical research where rapid turnaround is crucial, it presents a significant advantage over the more laborious derivatization-based GC-MS/MS methods. Compared to immunoassays, it provides superior specificity, which is critical for accurate diagnosis and monitoring of endocrine disorders. The choice of the optimal method will ultimately depend on the specific requirements of the study, including the number of samples, the target analytes, and the desired level of accuracy and precision.
References
- 1. Frontiers | Dilute and shoot approach for toxicology testing [frontiersin.org]
- 2. Dilute and shoot approach for toxicology testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dilute and shoot method for urinary free cortisol analysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eva.mpg.de [eva.mpg.de]
- 9. researchgate.net [researchgate.net]
- 10. iris.unito.it [iris.unito.it]
- 11. Comparison of Direct and Extraction Immunoassay Methods With Liquid Chromatography-Tandem Mass Spectrometry Measurement of Urinary Free Cortisol for the Diagnosis of Cushing’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a 'dilute and shoot' LC-MS/MS method in urine suitable for screening and confirmation analyses in a clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A validated dilute-and-shoot LC-MS-MS urine screening for the analysis of 95 illicit drugs and medicines: Insights from clinical and forensic Brazilian cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 18-Hydroxycorticosterone-d4 versus 13C-Labeled Internal Standards for Enhanced Accuracy in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the precise quantification of steroid hormones, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of two commonly employed isotopically labeled internal standards for 18-hydroxycorticosterone (B144385) analysis: 18-Hydroxycorticosterone-d4 (deuterated) and its ¹³C-labeled counterpart. The following sections present a detailed analysis of their respective performance characteristics, supported by experimental data and established principles of stable isotope dilution analysis, to inform the selection of the most suitable internal standard for rigorous analytical demands.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. The ideal internal standard is chemically and physically identical to the analyte, differing only in mass, which ensures it accurately reflects the analyte's behavior during sample preparation, chromatography, and ionization.[1] While both deuterated and ¹³C-labeled standards are designed to meet this ideal, inherent differences in their isotopic properties can lead to significant variations in analytical accuracy.
Key Performance Parameters: A Comparative Overview
The decision between a deuterated and a ¹³C-labeled internal standard can substantially influence the outcome of quantitative studies. The primary factors to consider are chromatographic co-elution, isotopic stability, and the ability to compensate for matrix effects.
| Parameter | This compound (Deuterated IS) | ¹³C-Labeled 18-Hydroxycorticosterone (¹³C-IS) | Impact on Accuracy |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte.[1][2] | Co-elutes perfectly with the native analyte under various chromatographic conditions.[1][3] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] |
| Isotopic Stability | Deuterium labels, especially those in base-sensitive positions, can be susceptible to back-exchange with protons from the solvent, potentially compromising the standard's integrity.[4][5] | ¹³C labels are integrated into the carbon skeleton of the molecule and are not prone to exchange, ensuring greater stability throughout the analytical process.[3][4] | The stability of ¹³C-IS eliminates the risk of signal loss or the appearance of unlabeled analyte from the standard, which would lead to inaccurate quantification.[4] |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, compromising accurate quantification.[1][5] | Provides excellent correction for matrix effects due to identical elution profiles and ionization behavior with the analyte.[5] | ¹³C-IS is the superior choice for complex biological matrices like plasma or urine, where significant and variable matrix effects are expected. |
| Accuracy & Precision | Can lead to inaccuracies. One study on testosterone (B1683101) analysis showed that a deuterated (D5) internal standard produced lower results compared to a D2 standard, while the ¹³C standard was closer to the target value.[6] Another example demonstrated a potential 40% error due to imperfect retention time matching.[1] | Generally demonstrates superior accuracy and precision. The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[1][7] | For assays demanding the highest level of accuracy and reproducibility, ¹³C-IS is the recommended choice. |
| Cost & Availability | Generally more readily available and less expensive to synthesize.[3][8] | Typically more expensive and may have limited commercial availability due to more complex synthesis.[3][8] | Practical considerations of budget and procurement may influence the choice, but the potential for compromised data with deuterated standards should be weighed against the initial cost savings. |
Experimental Protocols
A robust and reliable method for the quantification of 18-hydroxycorticosterone in biological matrices is crucial for clinical research. The following is a representative experimental protocol using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Aliquoting: Pipette 500 µL of plasma, serum, or urine into a clean polypropylene (B1209903) tube.
-
Internal Standard Spiking: Add a known concentration of the selected internal standard (this compound or ¹³C-labeled 18-Hydroxycorticosterone) to each sample, calibrator, and quality control (QC).
-
Protein Precipitation (for plasma/serum): Add a protein precipitation agent like zinc sulfate (B86663) solution, vortex, and centrifuge to pellet the precipitated proteins.[9]
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge by washing sequentially with methanol (B129727) and water.
-
Sample Loading: Load the supernatant from the precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elution: Elute the 18-hydroxycorticosterone and the internal standard from the cartridge using an appropriate elution solvent (e.g., methanol or an acetonitrile/methanol mixture).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution for LC-MS/MS analysis.[10][11]
2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[12][13]
-
Column: A reversed-phase column (e.g., C18) suitable for steroid separation.[12]
-
Mobile Phase: A gradient of water with a modifier (e.g., 0.1% formic acid or ammonium (B1175870) formate) and an organic solvent like methanol or acetonitrile.[12][13]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.[11][13]
-
Ionization: Electrospray ionization (ESI), typically in positive mode for 18-hydroxycorticosterone.[13]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte (18-hydroxycorticosterone) and the internal standard.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams outline the relevant biological pathway and the analytical workflow.
Conclusion
While deuterated internal standards like this compound can be employed to develop acceptable quantitative methods and are often more readily available and less expensive, the evidence strongly supports the superiority of ¹³C-labeled internal standards for robust and accurate bioanalysis.[1][4] Their identical chromatographic behavior and superior isotopic stability minimize the risk of analytical errors, particularly in complex matrices where accuracy is critical.[5] For researchers, scientists, and drug development professionals aiming for the highest quality data in steroid hormone quantification, the investment in a ¹³C-labeled internal standard for 18-hydroxycorticosterone is highly recommended to ensure the utmost confidence in analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of endogenous and 13C-labelled cortisols and cortisones in human plasma by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the simultaneous quantification of 18-hydroxycorticosterone, 18-hydroxycortisol and 18-oxocortisol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
Comparative Analysis of 18-Hydroxycorticosterone and 18-Hydroxycortisol as Biomarkers in Primary Aldosteronism
A comprehensive guide for researchers and drug development professionals on the utility of two key steroids in the diagnosis and subtyping of primary aldosteronism.
This guide provides a detailed comparative analysis of 18-hydroxycorticosterone (B144385) (18-OHB) and 18-hydroxycortisol (18-OHF) as biomarkers, primarily for primary aldosteronism (PA). The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons based on experimental data, detailed methodologies, and visual representations of key pathways.
Introduction
Primary aldosteronism is the most common cause of secondary hypertension and is characterized by the autonomous production of aldosterone (B195564).[1] A critical step in the management of PA is the differentiation between an aldosterone-producing adenoma (APA) and bilateral adrenal hyperplasia (BAH), as this distinction guides treatment decisions towards surgical intervention or medical management, respectively.[1] In this context, circulating and urinary steroid biomarkers, including 18-hydroxycorticosterone and 18-hydroxycortisol, have emerged as valuable tools to aid in the diagnosis and subtyping of PA.[2][3]
18-Hydroxycorticosterone (18-OHB) is a steroid hormone produced in the zona glomerulosa of the adrenal cortex and serves as a direct precursor to aldosterone.[1][4] Its synthesis is catalyzed by the enzyme aldosterone synthase (CYP11B2).[1]
18-Hydroxycortisol (18-OHF) , along with its metabolite 18-oxocortisol (B1195184), are termed "hybrid steroids" because their synthesis requires the action of enzymes from both the zona glomerulosa (aldosterone synthase) and the zona fasciculata (17α-hydroxylase).[2][5] Cortisol, produced in the zona fasciculata, serves as the primary substrate for their formation.[5]
This guide will delve into a head-to-head comparison of these two biomarkers, evaluating their performance based on available scientific literature.
Biomarker Performance: A Comparative Summary
The clinical utility of 18-OHB and 18-OHF lies in their differential expression in the subtypes of primary aldosteronism. Generally, patients with APA tend to have significantly higher levels of both biomarkers compared to patients with BAH or essential hypertension.[3][6]
| Feature | 18-Hydroxycorticosterone (18-OHB) | 18-Hydroxycortisol (18-OHF) |
| Primary Utility | Diagnosis and subtyping of Primary Aldosteronism (PA).[7][8] | Diagnosis and subtyping of PA, particularly useful for identifying Aldosterone-Producing Adenomas (APA).[9][10] |
| Synthesis Location | Adrenal Zona Glomerulosa.[1] | Requires enzymes from both Zona Glomerulosa and Zona Fasciculata.[2][5] |
| Precursor | Corticosterone.[1][4] | Cortisol.[5][11] |
| Regulation | Primarily by the Renin-Angiotensin System and potassium.[12] | Primarily by ACTH.[2][5] |
| Biological Activity | Minimal mineralocorticoid activity.[1] | No significant biological activity on mineralocorticoid or glucocorticoid receptors.[5] |
| Diagnostic Value in PA | Elevated levels are indicative of PA, with markedly higher concentrations in APA versus BAH.[3][8] | Significantly elevated in PA, especially in APA, making it a strong candidate for differentiating APA from BAH.[3][9][10] |
| Measurement Methods | LC-MS/MS, Radioimmunoassay (RIA).[7][13] | LC-MS/MS, ELISA, RIA.[13][14][15] |
Quantitative Data Comparison
The following tables summarize quantitative data from studies comparing the levels of 18-OHB and 18-OHF in different patient populations. These values highlight the diagnostic potential of these biomarkers.
Table 1: Plasma/Serum Concentrations of 18-OHB and 18-OHF in Primary Aldosteronism Subtypes and Controls
| Biomarker | Aldosterone-Producing Adenoma (APA) | Bilateral Adrenal Hyperplasia (BAH) | Essential Hypertension (EH) & Normotensive Controls | Reference |
| Serum 18-OHB (ng/dL) | Markedly elevated, often >100 ng/dL | Moderately elevated, but significantly lower than APA | Lower levels | [8] |
| Serum 18-OHB (pg/mL) | Significantly higher than BAH | Significantly lower than APA | Lower levels | [3] |
| Plasma 18-OHF (nmol/L) | 6.3 ± 8.05 | - | 2.81 ± 1.42 (EH), 2.70 ± 1.41 (Normotensive) | [14] |
| Recumbent 18-OHF (nmol/L) | 10.4 (4.1–21.1) | 4.2 (2.1–6.4) | 2.6 (2.0–3.7) | [10] |
| Standing 18-OHF (nmol/L) | 12.5 (8.4–22.8) | 5.0 (2.3–7.3) | 4.0 (2.6–6.2) | [10] |
Note: Values are presented as mean ± SD or mean (range). Direct comparison between studies should be made with caution due to variations in patient cohorts and analytical methods.
Table 2: Urinary Excretion of 18-OHB and 18-OHF
| Biomarker | Aldosterone-Producing Adenoma (APA) | Idiopathic Hyperaldosteronism (IHA/BAH) | Essential Hypertension (EHT) & Normotensive Controls | Reference |
| Urinary 18-OHB (µ g/24h ) | 11.3 ± 1.5 | 4.6 ± 0.3 | 3.1 ± 0.6 (EHT), 3.6 ± 0.5 (Controls) | [9] |
| Urinary 18-OHF (µ g/24h ) | 640 ± 213 | 232 ± 56 | 172 ± 15 (EHT), 142 ± 35 (Controls) | [9] |
Signaling Pathways and Biosynthesis
The synthesis of these steroids is intricately linked to the corticosteroid biosynthetic pathway within the adrenal cortex.
Caption: Simplified steroidogenesis pathway for 18-OHB and 18-OHF.
Experimental Protocols
Accurate measurement of 18-OHB and 18-OHF is crucial for their clinical application. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard due to its high specificity and sensitivity, overcoming the limitations of immunoassays which can be prone to cross-reactivity.[13][16]
General Workflow for LC-MS/MS Quantification
Caption: A typical workflow for steroid biomarker quantification by LC-MS/MS.
Key Methodological Details for LC-MS/MS
A detailed protocol for the simultaneous quantification of 18-OHB, 18-OHF, and 18-oxocortisol in human plasma using LC-MS/MS has been described.[13] Key aspects of such a method include:
-
Sample Preparation: Plasma samples are typically subjected to a protein precipitation step followed by solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. For urine samples, a hydrolysis step using β-glucuronidase/arylsulfatase is often required to measure the total (free and conjugated) steroid excretion.[17]
-
Chromatographic Separation: Reversed-phase chromatography, for instance using a C8 or PFP column, is commonly employed to separate the target steroids from isomers and other endogenous compounds.[16][17] Gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) or fluoride) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typical.[16][17]
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte and monitoring one or more of its characteristic product ions. Stable isotope-labeled internal standards are used for accurate quantification.[17]
-
Validation: The method must be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, specificity, linearity, and stability.[13]
Discussion and Future Perspectives
Both 18-hydroxycorticosterone and 18-hydroxycortisol have demonstrated significant potential as biomarkers for the diagnosis and, more importantly, the subtyping of primary aldosteronism.[3]
-
18-Hydroxycortisol appears to be a particularly strong discriminator between APA and BAH, with some studies suggesting its superiority.[9][10] Its levels are markedly elevated in patients with APA, often with little to no overlap with levels in BAH patients.[10] The measurement of urinary 18-OHF may be superior to its plasma counterpart for subtyping PA.[18]
-
18-Hydroxycorticosterone , while also significantly elevated in APA, may show some overlap in concentrations with BAH, potentially limiting its standalone discriminatory power in all cases.[7] However, a plasma 18-OHB concentration greater than 100 ng/dL is highly suggestive of an adenoma.[8] Furthermore, the ratio of 18-OHB to aldosterone may provide additional diagnostic information.[3][19]
The advent of sensitive and specific LC-MS/MS methods has been instrumental in advancing the clinical utility of these biomarkers.[13][20] These methods allow for the simultaneous measurement of a panel of steroids, providing a more comprehensive view of the adrenal steroid profile.
Future research should focus on large-scale prospective studies to establish definitive diagnostic cut-offs and to further clarify the role of these biomarkers in predicting treatment outcomes. The integration of steroid profiling with genetic and imaging data holds promise for a more personalized approach to the management of primary aldosteronism.
References
- 1. 18-Hydroxycorticosterone | Rupa Health [rupahealth.com]
- 2. DIAGNOSIS OF ENDOCRINE DISEASE: 18-Oxocortisol and 18-hydroxycortisol: is there clinical utility of these steroids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 18-hydroxycorticosterone, 18-hydroxycortisol, and 18-oxocortisol in the diagnosis of primary aldosteronism and its subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 18-Hydroxycorticosterone - Wikipedia [en.wikipedia.org]
- 5. 18-Oxocortisol and 18-Hydroxycortisol. Is there clinical utility of these steroids? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] 18-hydroxycorticosterone, 18-hydroxycortisol, and 18-oxocortisol in the diagnosis of primary aldosteronism and its subtypes. | Semantic Scholar [semanticscholar.org]
- 7. 18-Hydroxycorticosterone as a marker for primary hyperaldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of urinary 18-hydroxycortisol in the diagnosis of primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. Studies on the origin of circulating 18-hydroxycortisol and 18-oxocortisol in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 18-Hydroxycorticosterone | C21H30O5 | CID 11222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the simultaneous quantification of 18-hydroxycorticosterone, 18-hydroxycortisol and 18-oxocortisol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Serum 18-hydroxycortisol in primary aldosteronism, hypertension, and normotensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. researchgate.net [researchgate.net]
- 17. endocrine-abstracts.org [endocrine-abstracts.org]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of 18-hydroxycorticosterone during adrenal vein sampling for primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. endocrine-abstracts.org [endocrine-abstracts.org]
The Gold Standard for Quantitation: Unpacking the Specificity and Selectivity of 18-Hydroxycorticosterone-d4 in Complex Samples
In the landscape of bioanalysis, particularly for researchers, scientists, and drug development professionals, the precise and accurate quantification of endogenous molecules like 18-hydroxycorticosterone (B144385) in complex biological matrices is paramount. This guide provides an objective comparison of the performance of the deuterated internal standard, 18-Hydroxycorticosterone-d4, against alternative non-deuterated (structural analog) internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard for compensating for matrix effects and variability during sample processing, leading to superior data quality.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The core advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively normalizing for variations that can occur in complex samples. In contrast, a non-deuterated structural analog, while similar in structure, may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses, leading to less accurate and precise results.
The following tables summarize the performance characteristics of an LC-MS/MS method for 18-hydroxycorticosterone utilizing this compound as the internal standard, based on data from validated assays.[1][2][3][4] A second table provides expected performance characteristics for a method using a non-deuterated structural analog internal standard, illustrating the anticipated differences in performance.
Table 1: Performance Characteristics of an LC-MS/MS Assay for 18-Hydroxycorticosterone using this compound Internal Standard
| Parameter | Performance Metric |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL |
| Intra-day Precision (%CV) | < 7% |
| Inter-day Precision (%CV) | < 9% |
| Accuracy (% Bias) | -10% to +10% |
| Recovery | 85 - 115% |
| Matrix Effect | Minimal and compensated |
Table 2: Expected Performance Characteristics of an LC-MS/MS Assay for 18-Hydroxycorticosterone using a Non-Deuterated (Structural Analog) Internal Standard
| Parameter | Expected Performance Metric |
| Linearity (r²) | > 0.98 |
| Lower Limit of Quantification (LLOQ) | 50 - 100 pg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 20% |
| Accuracy (% Bias) | -20% to +20% |
| Recovery | Variable and potentially different from analyte |
| Matrix Effect | Significant and poorly compensated |
Experimental Protocols
A detailed methodology for the quantification of 18-hydroxycorticosterone in human plasma using LC-MS/MS with this compound as an internal standard is provided below. This protocol is a composite based on several validated methods.[2][3]
1. Sample Preparation (Solid-Phase Extraction)
-
Spiking: To 500 µL of human plasma, add 10 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Vortexing: Vortex the samples for 10 seconds.
-
Equilibration: Allow the samples to equilibrate for 15 minutes at room temperature.
-
Protein Precipitation: Add 1 mL of ice-cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% to 70% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
18-Hydroxycorticosterone: e.g., m/z 347.2 -> 329.2
-
This compound: e.g., m/z 351.2 -> 333.2
-
-
Visualizing Key Processes
To further aid in the understanding of the analytical workflow and the biological context of 18-hydroxycorticosterone, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the simultaneous quantification of 18-hydroxycorticosterone, 18-hydroxycortisol and 18-oxocortisol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Characteristics of 18-Hydroxycorticosterone-d4 in Quantitative Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the performance characteristics of 18-Hydroxycorticosterone-d4 as an internal standard in quantitative assays, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard for mitigating matrix effects and ensuring the accuracy and precision of bioanalytical methods.
Quantitative Performance Data
The following table summarizes the performance characteristics of LC-MS/MS assays for the quantification of 18-Hydroxycorticosterone (B144385) utilizing this compound as an internal standard. These assays demonstrate high sensitivity, linearity, precision, and accuracy, meeting the rigorous requirements of regulatory guidelines.[1][2]
| Performance Metric | 18-Hydroxycorticosterone with this compound IS | Alternative Internal Standards |
| Linearity (r²) | ≥0.997[1] | Data not available in the reviewed literature. |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL[1] to 25 pg/mL[2] | Data not available in the reviewed literature. |
| Intra-day Precision (CV%) | 1.29% to 6.78%[2] | Data not available in the reviewed literature. |
| Inter-day Precision (CV%) | 1.77% to 8.64%[2] | Data not available in the reviewed literature. |
| Accuracy (Recovery %) | 94.59% to 105.27%[3] | Data not available in the reviewed literature. |
| Matrix Effect | 85.1% to 115%[2] | Data not available in the reviewed literature. |
Note: While structural analogs can be used as internal standards, the reviewed scientific literature predominantly utilizes the stable isotope-labeled this compound for the quantification of 18-Hydroxycorticosterone, highlighting its superior performance and acceptance as the best practice. No direct comparative performance data with alternative internal standards was found in the scope of this review.
Experimental Protocols
A detailed methodology for a typical LC-MS/MS assay for the quantification of 18-Hydroxycorticosterone in human plasma or urine is outlined below.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Internal Standard Spiking: To 500 µL of plasma or urine, add a known concentration of this compound solution.
-
Protein Precipitation (for plasma): Add a protein precipitating agent (e.g., acetonitrile), vortex, and centrifuge to separate the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Sample Loading: Load the supernatant or diluted urine onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 20% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient Elution: Employ a gradient elution to achieve chromatographic separation of 18-Hydroxycorticosterone from other endogenous compounds.
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
Column Temperature: Maintain a constant column temperature, for example, at 40°C.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both 18-Hydroxycorticosterone and this compound are monitored. These transitions need to be optimized for the specific instrument used.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship in using a deuterated internal standard.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Comparison of ideal internal standard properties with this compound.
References
- 1. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the simultaneous quantification of 18-hydroxycorticosterone, 18-hydroxycortisol and 18-oxocortisol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparing secretion ratios of aldosterone and 18-hydroxycortisol in adrenal vein sampling.
An in-depth analysis of aldosterone (B195564) and 18-hydroxycortisol secretion ratios in adrenal vein sampling for the diagnosis and subtyping of primary aldosteronism.
For researchers and clinicians in the field of endocrinology and hypertension, adrenal vein sampling (AVS) remains the gold standard for differentiating between unilateral aldosterone-producing adenoma (APA) and bilateral idiopathic hyperaldosteronism (IHA), the two primary subtypes of primary aldosteronism (PA). While the aldosterone-to-cortisol ratio is the conventional metric for lateralization, emerging evidence highlights the diagnostic value of measuring other steroid hormones, particularly 18-hydroxycortisol and its derivative, 18-oxocortisol (B1195184). This guide provides a comprehensive comparison of the secretion ratios of aldosterone and 18-hydroxycortisol in AVS, supported by experimental data and detailed methodologies.
Enhanced Diagnostic Accuracy with Hybrid Steroids
18-hydroxycortisol and 18-oxocortisol are termed "hybrid steroids" as their synthesis requires the enzyme aldosterone synthase (CYP11B2), which is typically confined to the zona glomerulosa of the adrenal gland and is markedly overexpressed in APAs.[1][2] This physiological feature makes these steroids highly specific biomarkers for functioning adrenal adenomas. Studies have consistently demonstrated that the levels of 18-hydroxycortisol and 18-oxocortisol, and their ratios to cortisol, are significantly higher in the adrenal venous effluent draining an APA compared to the contralateral gland or in patients with IHA.[1][3][4]
Comparative Data on Secretion Ratios
The following table summarizes key quantitative data from studies comparing the utility of aldosterone and 18-hydroxycortisol (or 18-oxocortisol) ratios in AVS. The data underscores the potential of these novel biomarkers to improve the accuracy of PA subtyping.
| Study Cohort and Methodology | Aldosterone Ratio/Metric | 18-Hydroxycortisol/18-Oxocortisol Ratio/Metric | Key Findings |
| 75 patients with PA undergoing AVS with LC-MS/MS analysis.[5][6] | Aldosterone secretion ratio of ≤0.637‰ post-ACTH stimulation for contralateral suppression (Sensitivity: 88%, Specificity: 85%). | 18-oxocortisol secretion ratio of ≥0.785‰ pre-ACTH stimulation for ipsilateral disease (Sensitivity: 90%, Specificity: 77%). | The secretion ratios of aldosterone, 18-oxocortisol, and 18-hydroxycortisol are novel indicators for identifying unilateral PA. LC-MS/MS improved the success rate of AVS compared to immunoassay. |
| 14 patients with APA and 7 with IHA undergoing AVS with LC-MS/MS and RIA.[1] | Aldosterone levels were measured but specific ratios for comparison were not the primary focus. | 18-oxocortisol/cortisol ratio was significantly higher in the blood draining APAs compared to the contralateral gland and glands in IHA, both before and after ACTH stimulation (P ≤ 0.05). After ACTH, the maximal 18-oxocortisol/cortisol ratios in IHA and contralateral adrenals were 0.145% and 0.044% respectively, while all 14 APA samples had ratios greater than 0.145%. | 18-oxocortisol levels and the 18-oxocortisol/cortisol ratio are clinically useful biomarkers for differentiating APA from IHA and for lateralization. |
| 23 AVS studies analyzed for 18-hydroxycorticosterone (B144385) (18OHB).[7][8] | The conventional aldosterone/cortisol gradient was used for lateralization. | The 18OHB/cortisol ratio was elevated in specimens from APAs (26.03 ± 11.51) compared with IHA (9.22 ± 5.18; P < 0.001) and contralateral adrenals (6.23 ± 2.97; P < 0.001). The 18OHB/aldosterone ratio was paradoxically lower in blood draining APAs (2.17 ± 0.62) compared to the contralateral side (12.96 ± 12.76; P < 0.001). | Gradients of 18OHB/cortisol and 18OHB/aldosterone are useful adjuncts but not as reliable as the aldosterone/cortisol gradient for lateralization. |
Experimental Protocols
Accurate and reproducible measurement of adrenal steroids is paramount for the correct interpretation of AVS results. The following are detailed methodologies for steroid analysis and the AVS procedure itself.
Adrenal Vein Sampling (AVS) Protocol
The AVS procedure aims to collect blood samples directly from the adrenal veins to measure hormone concentrations at their source.
-
Patient Preparation : To minimize the influence of medications on the renin-angiotensin-aldosterone system, antihypertensive drugs such as mineralocorticoid receptor antagonists and beta-blockers are often discontinued (B1498344) for a specified period before the procedure.[9] Hypokalemia should also be corrected.
-
Catheterization : The procedure is typically performed by an experienced interventional radiologist. Catheters are inserted, usually via the femoral vein, and advanced under fluoroscopic guidance to selectively cannulate the right and left adrenal veins.[9]
-
Blood Sampling : Blood samples are drawn from both adrenal veins and a peripheral vein (often the inferior vena cava) to serve as a baseline.[9]
-
ACTH Stimulation (Optional but Recommended) : To overcome the pulsatile nature of adrenal hormone secretion, a bolus injection or continuous infusion of cosyntropin (B549272) (ACTH) is often administered.[1][9] A second set of blood samples is collected after stimulation.
-
Sample Handling : Samples are collected in appropriate tubes (e.g., EDTA tubes), immediately placed on ice, and then centrifuged to separate the plasma, which is stored at -80°C until analysis.
-
Confirmation of Successful Cannulation : Successful cannulation is confirmed by demonstrating a significantly higher cortisol concentration in the adrenal vein samples compared to the peripheral sample. A selectivity index (adrenal vein cortisol / peripheral vein cortisol) of ≥2.0 under unstimulated conditions or ≥3.0 with ACTH stimulation is generally considered adequate.[9]
Steroid Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the simultaneous and accurate quantification of multiple steroids due to its high sensitivity and specificity.[5][6]
-
Sample Preparation :
-
Internal Standards : Deuterated internal standards for each analyte (e.g., aldosterone-d4, cortisol-d4, 18-hydroxycortisol-d7) are added to the plasma samples to correct for matrix effects and variations during sample processing.
-
Protein Precipitation : Proteins in the plasma are precipitated by adding a solvent like acetonitrile (B52724) or methanol (B129727), often containing zinc sulfate.[2] The mixture is vortexed and then centrifuged.
-
Solid-Phase Extraction (SPE) : The supernatant is then subjected to SPE for further purification and concentration of the steroids. C18 cartridges are commonly used for this purpose.[2] The steroids are eluted with an organic solvent, which is then evaporated to dryness and the residue reconstituted in the mobile phase.
-
-
Chromatographic Separation : The prepared sample is injected into a high-performance liquid chromatography (HPLC) system. The steroids are separated on a C18 analytical column using a gradient elution with a mobile phase typically consisting of water with a small percentage of formic acid and an organic solvent like methanol or acetonitrile.
-
Mass Spectrometric Detection : The separated analytes are introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each steroid and its internal standard are monitored for highly selective and sensitive quantification.
-
Data Analysis : A calibration curve is generated using standards of known concentrations. The concentration of each steroid in the plasma samples is then calculated based on the peak area ratio of the analyte to its corresponding internal standard.[2]
Visualizing the Pathways and Processes
To better understand the underlying biology and the experimental workflow, the following diagrams are provided.
Caption: Simplified adrenal steroidogenesis pathway highlighting the synthesis of aldosterone and 18-hydroxycortisol.
References
- 1. 18-Oxocortisol Measurement in Adrenal Vein Sampling as a Biomarker for Subclassifying Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 18-oxocortisol measurement in adrenal vein sampling as a biomarker for subclassifying primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing adrenal vein sampling in primary aldosteronism subtyping through LC-MS/MS and secretion ratios of aldosterone, 18-oxocortisol, and 18-hydroxycortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Measurement of 18-hydroxycorticosterone during adrenal vein sampling for primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adrenal Vein Sampling [radiologyreviewarticles.com]
Safety Operating Guide
Safe Disposal of 18-Hydroxycorticosterone-d4: A Comprehensive Guide for Laboratory Professionals
Effective immediately, this document outlines the essential procedures for the safe and compliant disposal of 18-Hydroxycorticosterone-d4, a deuterated corticosteroid used in research. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
This guide provides step-by-step instructions for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound. The information herein is compiled to build trust and provide value beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Key Safety Measures:
-
Ventilation: Always handle the compound in a well-ventilated area or under a chemical fume hood to prevent the inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[1]
-
Spill Management: In the event of a spill, cover the area with an inert, non-combustible absorbent material. Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Wash and dry hands after handling.[1] |
| Body Protection | Lab coat or fire/flame resistant and impervious clothing.[1] |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] |
Step-by-Step Disposal Plan
A structured disposal plan is essential for regulatory compliance and safety. No laboratory work should begin without a clear plan for the disposal of all resulting waste.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated PPE, and absorbent materials from spills, must be collected in a designated, clearly labeled hazardous waste container. Do not mix this waste with regular trash or biohazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Organic solvent waste should be collected separately from aqueous waste. Never dispose of solutions containing this compound down the drain.[2]
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound". Do not use abbreviations.
-
Container Integrity: Keep waste containers tightly closed except when adding waste. Ensure containers are in good condition and compatible with the waste they contain.
-
Fill Level: Do not overfill containers; leave at least 10% headspace to allow for expansion.
3. Storage and Disposal:
-
Satellite Accumulation Area (SAA): Store waste containers in a designated SAA, which should be at or near the point of waste generation and under the control of laboratory personnel.
-
Secondary Containment: Store waste containers in secondary containment to prevent spills and leaks. Incompatible waste streams (e.g., acids and bases) should be stored in separate secondary containment.
-
Professional Disposal: Arrange for the pickup and disposal of hazardous waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of chemical waste.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 18-Hydroxycorticosterone-d4
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized compounds like 18-Hydroxycorticosterone-d4 is paramount. This guide provides immediate, procedural, and logistical information for the operational use and disposal of this deuterated steroid.
Compound Overview: this compound is the deuterium-labeled version of 18-Hydroxycorticosterone, a corticosteroid and a derivative of corticosterone.[1] It is primarily used in research settings as a tracer or an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1] As with other potent steroids, it should be handled with care to avoid exposure.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, it should be treated as a potentially hazardous compound. The parent compound, 18-Hydroxycorticosterone, may cause serious eye irritation.[2] It is prudent to assume that deuterated steroids are similarly active and require appropriate precautions.[3]
Key Protective Measures:
-
Engineering Controls: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2][4]
-
Personal Protective Equipment: A comprehensive PPE strategy is essential to prevent skin, eye, and respiratory exposure.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and changed immediately if contaminated.[5] |
| Body Protection | Laboratory Coat/Gown | A long-sleeved lab coat or disposable gown should be worn.[4] For tasks with a higher risk of splashes, a chemical-resistant apron may be necessary. |
| Eye and Face Protection | Safety Goggles and Face Shield | Tightly fitting safety goggles are mandatory.[2][6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Respiratory Protection | N95 Respirator or higher | If handling the powder outside of a fume hood, a NIOSH-approved N95 respirator or higher is required to prevent inhalation.[4] |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety and maintains the integrity of the compound throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a well-ventilated, designated area.[6] Follow the storage temperature recommendations provided by the supplier, which is often at room temperature or refrigerated.
2. Preparation of Solutions:
-
18-Hydroxycorticosterone is soluble in solvents like chloroform, DMSO, and ethanol. Assume similar solubility for the deuterated form.
-
All handling of the powdered form and preparation of stock solutions should be performed in a chemical fume hood.
-
Use non-sparking tools and take precautionary measures against static discharge.[2][5]
3. Handling and Experimental Use:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[4]
-
Do not eat, drink, or smoke in the handling area.[4]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5]
4. Spill Management:
-
Minor Spills: For small spills of the powder, avoid generating dust.[4] Carefully sweep or vacuum up the material using a HEPA-filtered vacuum. Place the collected material in a sealed container for disposal. Clean the area with an appropriate solvent.
-
Major Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways.[4] Collect the material as described for minor spills.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.
-
Chemical Waste: Dispose of unused this compound and solutions containing the compound as hazardous chemical waste.[6] The waste should be placed in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be collected in a designated hazardous waste container.[7]
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[7] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
